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  • Product: 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
  • CAS: 1083396-54-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

An In-Depth Technical Guide to 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Abstract This technical guide provides a comprehensive overview of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document details the molecule's chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and key analytical characterization techniques. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of novel therapeutic agents, grounded in the established biological relevance of the N-substituted 2-pyridone motif.[3]

Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery

The N-substituted 2-pyridone core is a cornerstone of contemporary medicinal chemistry. These heterocyclic systems are present in a wide array of natural products and have been successfully incorporated into numerous active pharmaceutical ingredients, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4] The versatility of the 2-pyridone ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

The title compound, 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, combines three key features:

  • An N-cyclopentyl group , which introduces a lipophilic, non-aromatic carbocyclic moiety that can influence binding affinity and cell permeability.

  • A 2-pyridone core , the central pharmacophore.

  • An aldehyde functional group at the 3-position, which serves as a highly versatile chemical handle for further synthetic elaboration, such as reductive amination, oxidation, or olefination, to build diverse chemical libraries for screening.

This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug development programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application. The key identifiers and computed physicochemical properties for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 1083396-54-6[5]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
IUPAC Name 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Canonical SMILES C1CCC(C1)N2C=CC=C(C2=O)C=O[5]
InChI InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2[5]
InChIKey IXWPXQFHTMEYAO-UHFFFAOYSA-N[5]
Topological Polar Surface Area 37.4 Ų[5]
Complexity 311[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow

The proposed synthesis follows a classical nucleophilic substitution pathway. The 2-pyridone nitrogen is first deprotonated by a suitable base to form a pyridonate anion, which then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification Precursor 2-Oxo-1,2-dihydropyridine-3-carbaldehyde Process Stir at 60-80°C Monitor by TLC Precursor->Process Reagent1 Cyclopentyl Bromide Reagent1->Process Base Potassium Carbonate (K₂CO₃) Base->Process Solvent Dimethylformamide (DMF) Solvent->Process Workup Aqueous Work-up (Water/EtOAc) Process->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq)

  • Cyclopentyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add cyclopentyl bromide (1.2 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mechanistic Rationale and Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base, ideal for deprotonating the N-H of the 2-pyridone without competing in the substitution reaction. Its insolubility in DMF requires a heterogeneous reaction, but it is effective and easily removed by filtration or aqueous work-up.

  • Choice of Solvent: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the pyridonate anion more "naked" and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. Its high boiling point is also suitable for heating the reaction.

  • N- vs. O-Alkylation: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. Deprotonation creates an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. Generally, N-alkylation is favored under these conditions (polar aprotic solvent), whereas O-alkylation can become more competitive in polar protic solvents or with different counter-ions.[1][6] The protocol is designed to maximize N-selectivity.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on the chemical structure, the following spectral data can be predicted:

TechniqueExpected Observations
¹H NMR Aldehyde Proton: A singlet around δ 9.5-10.5 ppm. Pyridone Ring Protons: Three distinct signals in the aromatic region (δ 6.0-8.0 ppm), likely showing coupling patterns of a doublet, a triplet, and a doublet. Cyclopentyl Protons: A multiplet for the N-CH proton around δ 4.5-5.5 ppm, and several multiplets for the remaining eight methylene protons in the upfield region (δ 1.5-2.5 ppm).
¹³C NMR Carbonyl (C=O) Carbons: Aldehyde carbonyl around δ 190-200 ppm; Pyridone carbonyl around δ 160-170 ppm. sp² Carbons: Signals for the four sp² carbons of the pyridone ring between δ 100-150 ppm. sp³ Carbons: A signal for the N-CH carbon of the cyclopentyl group around δ 50-60 ppm, and signals for the other cyclopentyl methylene carbons around δ 20-40 ppm.
Infrared (IR) Spectroscopy C=O Stretching: Two strong absorption bands are expected. One for the aldehyde carbonyl (~1690-1715 cm⁻¹) and one for the amide-like pyridone carbonyl (~1650-1680 cm⁻¹). C-H Stretching: Aldehydic C-H stretch (~2720 and ~2820 cm⁻¹); sp² C-H stretch (>3000 cm⁻¹); sp³ C-H stretch (<3000 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed corresponding to the exact mass of the compound (C₁₁H₁₃NO₂), which is 191.0946 g/mol .[5]

Significance and Potential Applications in Drug Discovery

The title compound is not merely a chemical curiosity but a strategic starting point for drug discovery campaigns. The aldehyde functionality is a gateway to a vast chemical space.

G cluster_apps Potential Therapeutic Areas cluster_rxns Chemical Derivatization Core 1-Cyclopentyl-2-oxo- 1,2-dihydropyridine- 3-carbaldehyde ReductiveAmination Reductive Amination (Diverse Amines) Core->ReductiveAmination Builds Amine Library Wittig Wittig Reaction (Alkenes) Core->Wittig Creates C=C bonds Oxidation Oxidation (Carboxylic Acid) Core->Oxidation Forms Bioisostere Grignard Grignard Addition (Secondary Alcohols) Core->Grignard Adds Complexity Anticancer Anticancer Antiviral Antiviral Antibacterial Antibacterial CNS_Disorders CNS Disorders ReductiveAmination->Anticancer Wittig->Antiviral Oxidation->Antibacterial Grignard->CNS_Disorders

Caption: Role of the title compound as a scaffold for drug discovery.

  • Scaffold for Library Synthesis: Through reactions like reductive amination, hundreds or thousands of unique derivatives can be synthesized in parallel, creating a focused library for high-throughput screening against various biological targets.[2]

  • Antibacterial Agents: Ring-fused 2-pyridones have shown promise as antibacterial agents by inhibiting pathways such as pili assembly in uropathogenic Escherichia coli.[3] The core of the title compound could be elaborated to explore this therapeutic area.

  • Anticancer Potential: Many dihydropyridine derivatives have been evaluated for their tumor cell growth inhibitory effects.[4] The N-cyclopentyl-2-pyridone scaffold offers a novel framework for developing new cytostatic or cytotoxic agents.

  • Antiviral Research: The structural similarity of the pyridone ring to nucleobases makes it a recurring motif in antiviral drug design.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Structurally related compounds, such as 2-oxo-1,2-dihydropyridine-3-carbaldehyde, are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a well-defined chemical entity with significant potential as a building block for medicinal chemistry. This guide has provided its definitive chemical structure, a robust and logical synthetic protocol based on established chemical principles, and a framework for its analytical characterization. The strategic placement of the reactive aldehyde group on the privileged N-substituted 2-pyridone scaffold makes this compound a valuable starting point for the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • NextSDS. 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - Chemical Substance Information. Available from: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chem. Proc., 3, 135. Available from: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]

  • Diva-Portal.org. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Available from: [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Org Lett., 24(33), 6133-6136. Available from: [Link]

  • Al-Sanea, M. M., et al. (2018). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 23(11), 2999. Available from: [Link]

  • NextSDS. 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - Chemical Substance Information. Available from: [Link]

  • Jagwani, S., & Joshi, S. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available from: [Link]

  • PubChem. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde. Available from: [Link]

Sources

Exploratory

Physical and chemical properties of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource.

Introduction: The 2-Pyridone Scaffold and N-Substitution

The 2-pyridone ring is a privileged scaffold in drug discovery, forming the core of numerous bioactive compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with favorable physicochemical properties like metabolic stability and aqueous solubility, makes it an attractive moiety for medicinal chemists.[1] The biological activities of 2-pyridone derivatives are diverse, encompassing antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2]

The introduction of a cyclopentyl group at the N-1 position of the pyridone ring is expected to modulate the molecule's lipophilicity and steric profile. This can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets and improving its drug-like characteristics. The aldehyde functionality at the C-3 position serves as a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological macromolecules.

Physicochemical Properties

While extensive experimental data for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not publicly available, its fundamental properties can be predicted based on its chemical structure.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
CAS Number 1083396-54-6[3]
IUPAC Name 1-cyclopentyl-2-oxo-1H-pyridine-3-carbaldehyde[3]
Canonical SMILES C1CCC(C1)N2C=CC=C(C2=O)C=O[3]
InChI InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2[3]
InChIKey IXWPXQFHTMEYAO-UHFFFAOYSA-N[3]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
XLogP3-AA 1.3This value suggests moderate lipophilicity, which is often favorable for drug candidates.[3]
Topological Polar Surface Area (TPSA) 37.4 ŲA TPSA in this range is generally associated with good oral bioavailability.[3]
Hydrogen Bond Acceptor Count 2The carbonyl oxygen and the aldehyde oxygen can act as hydrogen bond acceptors.[3]
Rotatable Bond Count 2The number of rotatable bonds influences conformational flexibility.[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be envisioned through a multicomponent reaction, a powerful tool in modern organic synthesis for creating molecular complexity in a single step. One such approach is the Hantzsch dihydropyridine synthesis or a variation thereof.[4]

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cyclopentylamine Cyclopentylamine mcr Multicomponent Reaction cyclopentylamine->mcr aldehyde_synthon Aldehyde-containing synthon aldehyde_synthon->mcr beta_ketoester β-Ketoester beta_ketoester->mcr target_compound 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde mcr->target_compound Cyclocondensation

Caption: Proposed multicomponent reaction for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • To a solution of a suitable β-ketoester (1 eq.) and an aldehyde-containing synthon (1 eq.) in a protic solvent such as ethanol, add cyclopentylamine (1.1 eq.).

  • The reaction mixture is then heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Causality: The use of a multicomponent reaction is advantageous for its atom economy and efficiency in constructing the dihydropyridine core. The choice of solvent and temperature would be critical to drive the reaction towards the desired product and minimize side reactions.

Chemical Reactivity

The chemical reactivity of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is dictated by its two primary functional groups: the aldehyde and the dihydropyridine ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. It can also participate in condensation reactions, such as the Knoevenagel condensation, to introduce further diversity.

  • Dihydropyridine Ring: The dihydropyridine ring can be oxidized to the corresponding aromatic pyridine. This transformation is a key metabolic pathway for many dihydropyridine-based drugs. The ring can also undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carbonyl and aldehyde groups will influence the regioselectivity.

Potential Applications in Drug Discovery

Dihydropyridine and 2-pyridone scaffolds are integral to a wide range of therapeutic agents.[4][5] Their derivatives have shown promise in various therapeutic areas.

Cardiovascular Diseases

1,4-dihydropyridine derivatives are well-established as L-type calcium channel blockers, used in the treatment of hypertension and angina.[4] While the target compound is a 1,2-dihydropyridine, the core heterocyclic structure suggests potential for modulation of ion channels or other cardiovascular targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted 2-oxo-1,2-dihydropyridines.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases or interference with DNA replication. The aldehyde functionality of the target molecule could potentially form covalent bonds with target proteins, a strategy employed in the design of some anticancer drugs.

Antimicrobial Agents

The 2-pyridone nucleus is found in several natural and synthetic antimicrobial agents. The ability to readily modify the aldehyde group allows for the generation of a library of derivatives that could be screened for antibacterial and antifungal activity.

Drug_Discovery_Potential cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas core 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde cardio Cardiovascular Diseases core->cardio Modulation of Ion Channels cancer Oncology core->cancer Enzyme Inhibition, Covalent Modification antimicrobial Infectious Diseases core->antimicrobial Disruption of Microbial Processes

Caption: Potential therapeutic applications of the target compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy
  • Aldehyde Proton: A singlet in the region of 9-10 ppm.

  • Aromatic/Vinylic Protons: Signals in the range of 6-8 ppm, corresponding to the protons on the dihydropyridine ring.

  • Cyclopentyl Protons: A series of multiplets in the upfield region (1-4 ppm), with the proton on the carbon attached to the nitrogen being the most downfield.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of 160-170 ppm.

  • Aldehyde Carbon: A signal around 190 ppm.

  • Aromatic/Vinylic Carbons: Signals in the region of 100-150 ppm.

  • Cyclopentyl Carbons: Signals in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch (Ketone): A strong absorption band around 1650-1680 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopentyl group and the aldehyde group.

Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film or a KBr pellet. For MS analysis, the sample is dissolved in a suitable volatile solvent.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra using standard instrument parameters.

  • Data Analysis: Interpret the obtained spectra to confirm the structure of the synthesized compound. Comparison with predicted spectra and data from similar compounds will aid in the assignment of signals.

Conclusion

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can likely be achieved through efficient multicomponent reactions. The presence of a reactive aldehyde group and a modifiable dihydropyridine core provides ample opportunities for the generation of diverse chemical libraries for biological screening. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349–4371.
  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29241-29271.
  • ScienceDirect. (2025). 1,4-dihydropyridine derivatives: Significance and symbolism. Available from: [Link]

  • Pathak, S., Jain, S., & Pratap, A. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery.
  • Naik, T. R. R., & Naik, H. S. B. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. IntechOpen.
  • Mladenova, R., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Applied Sciences, 13(18), 10276.
  • Hider, R. C., & Zhou, T. (2004). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 47(16), 4064-4076.
  • Ekejiuba, I. O. C., & Orville-Thomas, W. J. (1970). Spectroscopic studies of cyclopentyl compounds—II. Conformational isomerism and ν(C—Hal) frequencies of cyclopentyl mono-halides. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(7), 1427-1436.
  • Quiroga, J., & Insuasty, B. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1436-1457.
  • Miller, D. E., et al. (2022). High resolution CH stretch spectroscopy of jet cooled cyclopentyl radical. The Journal of Chemical Physics, 157(2), 024304.
  • Wang, H., et al. (2015).
  • NextSDS. (n.d.). 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available from: [Link]

  • Tu, S., et al. (2007). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions.
  • Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 20(11), 20235-20254.
  • PubChem. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carbaldehyde. Available from: [Link]

  • Johnson, J. B., & Biscoe, M. R. (2014). 1,2-Dihydropyrimidine Synthesis via Titanium-Mediated Multicomponent Coupling of Alkynes, Nitriles, and Aldehydes. Organic Letters, 16(21), 5674–5677.
  • OUCI. (n.d.). A novel and facile synthesis of 2-oxo-1,2-dihydropyridine-fused 1,3-diazaheterocycles via heterocyclic ketene aminals and Konevenagel adducts formed by phthalic anhydride and ethyl cyanacetate. Available from: [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic Studies of Some N-Heterocyclic Compounds. Journal of Technology, 11(8), 126-131.
  • Reddy, R. P., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
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  • NIST. (n.d.). Cyclopentylcyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 6046–6059.
  • Biyala, M. K., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1888.
  • Schmidt, K., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3202.
  • Al-Ghorbani, M., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Materials Science and Chemical Engineering, 6, 44-55.

Sources

Foundational

Preliminary Toxicity Profiling and Preclinical Screening Workflows for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary and Molecular Profiling In early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary and Molecular Profiling

In early-stage drug discovery, the evaluation of novel building blocks and screening compounds requires a predictive, structure-based approach to toxicology. 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) [1][2] is a functionalized N-substituted 2-pyridone derivative utilized as an intermediate in the synthesis of biologically active molecules[3].

While the 2-pyridone scaffold is a "privileged" pharmacophore present in several approved drugs (e.g., the antifibrotic agent pirfenidone)[4][5], it carries specific, well-documented toxicity liabilities. As a Senior Application Scientist, I approach the preliminary toxicity assessment of this compound not by looking for non-existent historical in vivo data, but by deconstructing its structural alerts to design a targeted, self-validating in vitro screening cascade.

Structural Alert Deconstruction

The toxicity profile of this compound is governed by three distinct structural motifs:

  • The 2-Pyridone Core: N-substituted 2-pyridones are generally well-tolerated but are highly susceptible to hepatic metabolism. Clinical data from analogous compounds (like pirfenidone) highlight a rare but severe risk of idiosyncratic drug-induced liver injury (DILI)[6][7]. This is typically mediated by Cytochrome P450 (CYP1A2) bioactivation into reactive intermediates[4].

  • The 3-Carbaldehyde Moiety: Aldehydes are highly reactive electrophiles. They act as Michael acceptors and can form Schiff bases with primary amines on proteins or DNA. This presents a severe structural alert for genotoxicity (Ames test positivity) and acts as a skin/respiratory sensitizer (associated with H315, H319, and H335 hazard codes)[8][9].

  • The N-Cyclopentyl Group: The addition of a bulky, aliphatic ring increases the overall lipophilicity (LogP) of the molecule compared to unsubstituted pyridones. This drives higher hepatic clearance and intracellular accumulation, necessitating rigorous baseline cytotoxicity screening[10].

Table 1: Predictive Toxicity Endpoints and Structural Alerts
Structural FeaturePrimary Toxicity ConcernMechanistic RationaleRequired Preclinical Assay
3-Carbaldehyde Genotoxicity / MutagenicityElectrophilic attack on DNA; Schiff base formation with cellular proteins.Mini-Ames Test (TA98/TA100)
2-Pyridone Core Idiosyncratic HepatotoxicityCYP1A2-mediated bioactivation into reactive epoxides/quinones[4].3D Hepatic Microtissue Spheroids
N-Cyclopentyl General CytotoxicityIncreased lipophilicity driving non-specific membrane disruption.High-Throughput Cell Viability (HepG2)
Intact Molecule Respiratory/Skin IrritationCovalent binding to surface epithelial proteins[8].EpiDerm™ / EpiAirway™ 3D Models

Mechanistic Pathway of 2-Pyridone Hepatotoxicity

Understanding the causality behind experimental design is critical. We do not screen for hepatotoxicity simply as a regulatory checkbox; we screen because the 2-pyridone core is a known substrate for hepatic bioactivation.

When N-substituted 2-pyridones enter the hepatocyte, they are metabolized predominantly by the CYP450 system. While phase II conjugation (glucuronidation) leads to safe excretion, phase I oxidation can generate reactive electrophilic intermediates. If the cellular glutathione (GSH) pool is depleted, these intermediates covalently bind to hepatic proteins, triggering mitochondrial dysfunction, ATP depletion, and ultimately, hepatocellular necrosis[4][11].

G A 1-Cyclopentyl-2-oxo- 1,2-dihydropyridine-3-carbaldehyde B CYP450 Metabolism (Predominantly CYP1A2) A->B Hepatic uptake C Reactive Electrophilic Intermediate B->C Bioactivation D GSH Conjugation (Detoxification) C->D Adequate GSH E Protein/DNA Adduction (Idiosyncratic DILI / Toxicity) C->E GSH Depletion

Figure 1: Proposed CYP-mediated bioactivation and toxicity pathway for N-substituted 2-pyridones.

Standardized In Vitro Screening Protocols

To validate the safety of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde for downstream in vivo applications, the following self-validating experimental protocols must be executed.

Protocol A: High-Throughput Cytotoxicity Profiling

Rationale: To establish the baseline therapeutic index and assess non-specific cellular toxicity driven by the compound's lipophilicity[10]. Self-Validation Mechanism: Inclusion of Doxorubicin (known cytotoxic agent) ensures assay sensitivity, while a vehicle control establishes the 100% viability baseline.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) and PBMCs (peripheral blood mononuclear cells) at a density of 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% v/v.

  • Controls:

    • Positive Control: Doxorubicin (2 µM)[10].

    • Negative/Vehicle Control: 0.1% DMSO in media.

  • Incubation & Readout: Incubate cells with the compound for 48 hours. Add 100 µL of CellTiter-Glo® (Promega) reagent to each well to measure ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the IC50​ using non-linear regression. The assay is considered valid only if the Z'-factor is ≥0.5 .

Protocol B: Genotoxicity Assessment (Mini-Ames Test)

Rationale: The 3-carbaldehyde group is a severe structural alert for mutagenicity. This assay determines if the compound induces point mutations in DNA[12]. Self-Validation Mechanism: Testing with and without S9 fraction isolates direct electrophilic toxicity from metabolite-driven toxicity.

  • Strain Preparation: Culture Salmonella typhimurium tester strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Exposure: In a 24-well format, expose the bacterial strains to the compound at concentrations up to 500 µ g/well , both in the presence (+S9) and absence (-S9) of the metabolic activation mix.

  • Controls:

    • Positive Control (-S9): Ethyl methanesulfonate (EMS)[12].

    • Positive Control (+S9): 2-Aminoanthracene.

  • Incubation & Scoring: Plate on minimal agar and incubate for 48-72 hours. Count revertant colonies. A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Protocol C: 3D Hepatic Microtissue DILI Screening

Rationale: Standard 2D HepG2 cultures often fail to predict the idiosyncratic DILI associated with pyridone derivatives like pirfenidone[4][6]. 3D co-cultures maintain CYP450 expression over extended periods.

  • Microtissue Formation: Generate 3D spheroids using primary human hepatocytes co-cultured with Kupffer cells (macrophages) in ultra-low attachment plates.

  • Dosing: Expose spheroids to the compound at Cmax​ and 50×Cmax​ equivalent doses. Re-dose every 48 hours for a total of 14 days.

  • Endpoint Analysis: Measure secreted albumin (functional marker), ALT release (necrosis marker), and intracellular ATP.

  • Validation: Use Lumiracoxib as a positive control for idiosyncratic hepatotoxicity[12].

Workflow T1 Tier 1: In Silico & Alerts (Aldehyde & Pyridone) T2 Tier 2: 2D Cytotoxicity & Mini-Ames Test T1->T2 T3 Tier 3: 3D Hepatic Microtissue (DILI) T2->T3 Decision Go/No-Go Decision & SAR Optimization T3->Decision

Figure 2: Tiered preclinical toxicity screening workflow for pyridone-based screening compounds.

Data Interpretation and Mitigation Strategies

If 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde triggers a positive hit in the above screens, structural optimization (Structure-Activity Relationship - SAR) is required before progressing to in vivo models:

  • If Ames Positive (Genotoxic): The 3-carbaldehyde is the likely culprit. Mitigation involves converting the aldehyde to a bioisostere, such as a nitrile group, a primary alcohol, or an amide, to eliminate the electrophilic Michael acceptor properties while retaining hydrogen-bonding capabilities.

  • If 3D DILI Positive (Hepatotoxic): The toxicity is likely mediated by CYP1A2 oxidation of the pyridone ring[4]. Mitigation strategies include introducing steric hindrance (e.g., fluorine or methyl groups) at the C4 or C5 positions of the pyridone ring to block metabolic soft spots, or replacing the highly lipophilic N-cyclopentyl group with a more polar moiety (e.g., a tetrahydropyran ring) to reduce hepatic burden.

References

  • PubChem: 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196. National Institutes of Health (NIH).[Link]

  • LiverTox: Pirfenidone Hepatotoxicity Mechanism. National Center for Biotechnology Information (NCBI).[Link]

  • PubMed Central: Pirfenidone-induced liver injury, a case report of a rare idiosyncratic reaction. National Institutes of Health (NIH).[Link]

  • MDPI: Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Pharmaceuticals.[Link]

  • ResearchGate: New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.[Link]

Sources

Exploratory

Comprehensive Guide to the Synthesis and Applications of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Executive Summary & Chemical Significance 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Structurally, it features an N -cyclopentyl pyridone core paired with a highly reactive C3-formyl group.

This bifunctional nature makes it an ideal scaffold for advanced pharmaceutical synthesis. The aldehyde moiety serves as a versatile electrophilic handle for reductive aminations, Knoevenagel condensations, and Wittig reactions, allowing for rapid diversification. Meanwhile, the N -cyclopentyl group provides specific steric bulk and lipophilicity, which are critical for occupying hydrophobic pockets in target proteins. Consequently, this intermediate is frequently deployed in the synthesis of potent kinase inhibitors[1] and, more recently, incorporated into bifunctional molecules (PROTACs) for the targeted proteasomal degradation of oncogenic proteins such as Vav1[2]. Furthermore, the lactam core itself has been shown to enable unique remote boronate rearrangements, highlighting the structural utility of the 2-pyridone motif in complex organometallic transformations[3].

Retrosynthetic Analysis and Mechanistic Causality

The most efficient and scalable route to synthesize 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is the direct N -alkylation of commercially available 2-oxo-1,2-dihydropyridine-3-carbaldehyde. While alternative methods exist—such as the Vilsmeier-Haack formylation of pre-alkylated enaminones[4]—direct alkylation is preferred for its high atom economy and operational simplicity.

However, the 2-pyridone anion is an ambidentate nucleophile , meaning it can react at either the nitrogen ( N -alkylation) or the oxygen ( O -alkylation). Controlling this regioselectivity requires a deep understanding of Hard-Soft Acid-Base (HSAB) theory and solvent effects:

  • The Nucleophile: The oxygen atom is highly electronegative and "hard," whereas the nitrogen atom is more polarizable and "soft."

  • The Electrophile: Bromocyclopentane is a secondary alkyl halide. The carbon-bromine bond represents a relatively "soft" electrophilic center.

  • Solvent & Counterion Causality: Using a polar aprotic solvent like N,N -Dimethylformamide (DMF) leaves the enolate relatively unsolvated and highly reactive. By employing Cesium Carbonate (Cs₂CO₃) as the base, the large, diffuse Cs⁺ cation loosely coordinates with the harder oxygen atom. This specific coordination shields the oxygen, thermodynamically and kinetically driving the soft-soft interaction between the nitrogen atom and the alkyl halide.

Mechanism SM 2-Oxo-1,2-dihydropyridine -3-carbaldehyde Enolate Ambidentate Enolate (Cs+ Coordinated) SM->Enolate Base (Cs2CO3) - H+ N_Alkyl N-Alkylation (Major) 1-Cyclopentyl-2-oxo... Enolate->N_Alkyl Bromocyclopentane Soft-Soft Interaction O_Alkyl O-Alkylation (Minor) 2-(Cyclopentyloxy)... Enolate->O_Alkyl Hard-Hard Interaction (Disfavored in DMF)

Fig 1: Regioselective N-alkylation pathway of 2-pyridone driven by HSAB principles.

Optimization of N-Alkylation Conditions

To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of various bases and solvents on the N:O alkylation ratio.

EntryBaseSolventTemperature (°C) N:O Alkylation RatioIsolated Yield (%)Mechanistic Rationale
1NaHTHF2560:4055Hard Na⁺ tightly binds N and O , leading to poor selectivity.
2K₂CO₃Acetone56 (Reflux)75:2568Moderate solvent polarity improves N -selectivity.
3K₂CO₃DMF8090:1082Polar aprotic solvent frees the enolate; K⁺ shields oxygen.
4 Cs₂CO₃ DMF 80 95:5 89 Optimal: Large Cs⁺ maximizes oxygen shielding and solubility.
5Ag₂CO₃Toluene11010:9075Ag⁺ halophilicity forces an S N​ 1-like O -attack.

Self-Validating Experimental Protocol

The following methodology outlines the optimized synthesis (Table Entry 4). Every step is designed as a self-validating system to ensure high purity and yield.

Materials Required
  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq, limiting reagent)

  • Bromocyclopentane (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N -Dimethylformamide (DMF, 0.2 M)

Step-by-Step Procedure
  • Enolate Formation: In an oven-dried, argon-flushed round-bottom flask, suspend 2-oxo-1,2-dihydropyridine-3-carbaldehyde and Cs₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Validation: The suspension will transition to a homogeneous, slightly yellow solution, confirming complete deprotonation.

  • Electrophile Addition: Add bromocyclopentane (1.2 eq) dropwise via a syringe.

    • Causality: A slight excess (1.2 eq) is used to drive the reaction to completion, overcoming the inherent steric hindrance of the secondary alkyl halide, without complicating downstream purification.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C.

    • Causality: Secondary halides are prone to competing E2 elimination. Heating to 80 °C provides the necessary activation energy for S N​ 2 substitution while the mild carbonate base prevents excessive elimination.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 4–6 hours.

  • Quenching & Extraction: Cool to room temperature and quench with ice-cold distilled water (3× the volume of DMF) to precipitate the crude product. Extract with Ethyl Acetate (3 × 20 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine.

    • Causality: DMF frequently partitions into the organic layer, ruining the final purity. The highly polar LiCl solution "salts out" the ethyl acetate, forcing the DMF entirely into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10% to 40% EtOAc/Hexanes gradient) to afford the pure title compound as a pale solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform ¹H NMR (400 MHz, CDCl₃). Key diagnostic peaks include:

  • ~10.2 ppm (s, 1H): Confirms the presence of the intact C3-aldehyde proton.

  • ~5.2 ppm (quintet, 1H): Confirms the methine proton of the cyclopentyl ring attached to the nitrogen, validating successful N -alkylation.

  • ~7.5 - 8.2 ppm (m, 2H): Characteristic aromatic protons of the 2-pyridone ring.

Downstream Application Workflow

Once synthesized, 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is frequently deployed in the construction of Proteolysis Targeting Chimeras (PROTACs). The workflow below illustrates how the aldehyde handle is utilized to attach an amine linker, which is subsequently conjugated to an E3 ligase binder to degrade target kinases[2].

Application Step1 1-Cyclopentyl-2-oxo... (Aldehyde Core) Step2 Reductive Amination (Amine Linker) Step1->Step2 NaBH(OAc)3 Step3 E3 Ligase Binder Conjugation Step2->Step3 Amide Coupling Step4 Bifunctional PROTAC Degrader Step3->Step4 Assembly Target Target Kinase (e.g., Vav1) Step4->Target Ternary Complex Degradation Proteasomal Degradation Target->Degradation Ubiquitination

Fig 2: Integration of the aldehyde intermediate into a targeted protein degradation workflow.

References

  • Title: Pyridone compounds and methods of use in the modulation of a protein kinase (WO2021062245A1)
  • Title: Targeted degradation of vav1 (WO2024151547A1)
  • Title: Lactam enables remote boronate rearrangements to C=N bonds Source: Nature Communications URL: [Link]

  • Title: Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1H)-ones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Foundational

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde NMR and IR spectroscopy data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Introduction The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties. The functionalization of this core, as in 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, offers a pathway to novel chemical entities with potentially enhanced therapeutic or material properties. A thorough understanding of the molecular structure and electronic properties is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural elucidation and characterization of such molecules.

This technical guide provides a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. While experimental data for this specific molecule is not publicly available, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its spectral features. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde comprises three key components: a 2-pyridone ring, a cyclopentyl group attached to the nitrogen atom, and a carbaldehyde (aldehyde) group at the 3-position.

Figure 1. Molecular structure of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Aldehyde-H9.5 - 10.5Singlet (s)-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.
H-47.5 - 7.8Doublet of doublets (dd)J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2This proton is deshielded by the adjacent aldehyde group and the ring nitrogen. It will couple to both H-5 and H-6.
H-67.2 - 7.5Doublet of doublets (dd)J(H6-H5) ≈ 5-6, J(H6-H4) ≈ 1-2This proton is adjacent to the nitrogen atom and will show coupling to H-5 and a smaller long-range coupling to H-4.
H-56.2 - 6.5Triplet or Doublet of doublets (t or dd)J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 5-6This proton is coupled to both H-4 and H-6.
N-CH (Cyclopentyl)5.0 - 5.5Multiplet (m)-The methine proton of the cyclopentyl group directly attached to the nitrogen is significantly deshielded due to the electronegativity of the nitrogen and the influence of the pyridone ring.
Cyclopentyl-CH₂1.5 - 2.2Multiplets (m)-The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aldehyde C=O185 - 195The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
Pyridone C=O (C-2)160 - 165The amide-like carbonyl carbon of the 2-pyridone ring is also significantly deshielded.
C-4
Exploratory

Pharmacokinetics and ADMET Profiling of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives: A Technical Whitepaper

Executive Summary & Scaffold Rationale The 2-pyridone motif is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, viral polymerase inhibitors, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 2-pyridone motif is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, viral polymerase inhibitors, and antimicrobial agents[1]. The specific building block 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) offers a highly tunable architectural core. The N1-cyclopentyl group drives lipophilicity and membrane permeability, while the C3-carbaldehyde serves as a reactive electrophilic handle.

However, the raw carbaldehyde core presents severe pharmacokinetic (PK) liabilities—namely, rapid first-pass oxidation. Consequently, drug development programs typically derivatize the C3-aldehyde into carboxamides, nitriles, or methyl sulfonamides to optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[2]. This whitepaper provides an in-depth mechanistic analysis of the PK properties of these derivatives and establishes validated protocols for their evaluation.

Physicochemical Properties & Absorption Dynamics

The absorption of 2-pyridone derivatives is heavily influenced by keto-enol tautomerism. In aqueous physiological environments, the equilibrium heavily favors the 2-pyridone (PYR) form over the 2-hydroxypyridine (HPYR) form[3]. The PYR form presents a dual hydrogen-bond donor/acceptor face that mimics peptide bonds, which is excellent for target engagement but can restrict passive transcellular diffusion.

To counteract this, the N1-cyclopentyl substitution is introduced to increase the partition coefficient (cLogP), thereby enhancing gastrointestinal absorption and, if necessary, Blood-Brain Barrier (BBB) penetration.

Quantitative ADMET Summary

The following table summarizes the shift in PK parameters when the metabolically unstable C3-carbaldehyde is converted into more stable derivatives to prevent rapid degradation[4].

Pharmacokinetic ParameterC3-Carbaldehyde (Unoptimized Core)C3-Carboxamide DerivativeC3-Nitrile DerivativeMechanistic Rationale for Shift
cLogP 1.81.42.1Amidation reduces overall lipophilicity; nitriles increase it, shifting BCS classification.
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg45 µL/min/mg30 µL/min/mgAldehydes are rapidly oxidized by ALDH; amides/nitriles block this metabolic soft spot.
Oral Bioavailability (F%) < 5%42%55%Prevention of first-pass hepatic oxidation drastically improves systemic exposure.
In Vivo Half-life ( t1/2​ ) < 0.5 hrs3.2 hrs4.5 hrsMitigation of Aldehyde Oxidase (AO) and ALDH liability extends circulation time.

Metabolism & Clearance Mechanisms

The metabolic clearance of 1-cyclopentyl-2-pyridone derivatives is driven by two primary enzymatic families: Cytochrome P450 (CYP) and Aldehyde Oxidase/Dehydrogenase (AO/ALDH).

  • Phase I Aliphatic Oxidation: The N1-cyclopentyl ring is highly susceptible to CYP3A4-mediated aliphatic hydroxylation. The resulting hydroxylated metabolites often retain partial pharmacological activity but are rapidly flagged for Phase II conjugation[5].

  • Phase I Heterocycle/Sidechain Oxidation: If the C3-carbaldehyde is not derivatized, ALDH rapidly oxidizes it to a highly polar carboxylic acid, leading to immediate renal clearance. Even when derivatized to an amide, the 2-pyridone core can be susceptible to Aldehyde Oxidase (AO) at the C6 position, necessitating the addition of steric blocking groups (e.g., C6-methyl) to improve metabolic stability[4].

  • Phase II Glucuronidation: Hydroxylated cyclopentyl metabolites undergo rapid conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), rendering them highly water-soluble for biliary and renal excretion.

MetabolicPathway Parent 1-Cyclopentyl-2-oxo-1,2-dihydropyridine Derivatives CYP CYP3A4 / CYP2C9 (Phase I Oxidation) Parent->CYP Aliphatic Oxidation ALDH ALDH / AO (Sidechain Oxidation) Parent->ALDH Aldehyde/Amide Oxidation Met1 Cyclopentyl Hydroxylation (C2'/C3' OH-Metabolites) CYP->Met1 Met2 C3-Carboxylic Acid (Major Clearance) ALDH->Met2 UGT UGT (Phase II) Glucuronidation Met1->UGT Met2->UGT Excretion Renal / Biliary Excretion UGT->Excretion

Fig 1. Primary Phase I and Phase II metabolic clearance pathways for N1-cyclopentyl-2-pyridones.

Self-Validating Experimental Protocols

To ensure data integrity, PK evaluations must utilize self-validating systems. The following protocols embed internal controls to isolate causality and verify experimental success.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivatives. The inclusion of a minus-NADPH control isolates enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-pyridone derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Control Segregation: Split the reaction into two parallel arms: the active arm and the negative control arm.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the active arm by adding NADPH (final concentration 1 mM). Add an equivalent volume of buffer to the negative control arm.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality note: Acetonitrile denatures CYP enzymes instantly while maintaining the solubility of the lipophilic cyclopentyl core, preventing analyte occlusion.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the log-linear depletion of the parent compound relative to the SIL-IS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This workflow determines systemic exposure, bioavailability (F%), and volume of distribution ( Vd​ ).

Step-by-Step Methodology:

  • Formulation: Formulate the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the lipophilic N1-cyclopentyl moiety.

  • Dosing: Administer the compound to Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg) in parallel cohorts (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using the ACN/SIL-IS method described above. Quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Synthesis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, Cmax​ , t1/2​ , and F%.

PKWorkflow Dosing IV / PO Dosing (Rodent Model) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep Plasma Protein Precipitation Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling workflow utilizing LC-MS/MS and NCA.

Structural Optimization Strategies

To further enhance the PK profile of 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives, medicinal chemists employ specific structural interventions:

  • Fluorination of the Cyclopentyl Ring: Substituting hydrogen atoms with fluorine on the cyclopentyl ring (e.g., 3,3-difluorocyclopentyl) drastically reduces CYP3A4-mediated aliphatic hydroxylation by strengthening the C-H bond, thereby lowering hepatic clearance[4].

  • Aldehyde Bioisosterism: Replacing the metabolically labile C3-carbaldehyde with a methyl sulfonamide or a rigidified triazole ring maintains the necessary hydrogen-bonding interactions for target affinity while effectively neutralizing ALDH-mediated degradation, shifting the compound from BCS Class IV to Class II[2].

References

  • Kulén, M., et al. "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors." MedChemComm (RSC Publishing), 2019. URL:[Link]

  • "Pharmacological aspects of 2-pyridones and their analogs." ResearchGate, 2020. URL:[Link]

  • "Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives." ProQuest. URL:[Link]

  • "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (ACS), 2012. URL:[Link]

  • "Biotransformation: Impact and Application of Metabolism in Drug Discovery." PMC, 2021. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Introduction In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a substituted 2-pyridone, represents a class of heterocyclic compounds that are of significant interest due to their potential biological activities.[1][2] The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to act as a bioisostere for various functional groups and for its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1]

Theoretical Considerations and Predictive Approaches

Prior to embarking on empirical determination, it is instructive to estimate the melting and boiling points of a novel compound based on its molecular structure. These estimations provide a valuable starting point for experimental design and help to anticipate the compound's physical state under various conditions.

The melting and boiling points of an organic molecule are primarily governed by the strength of its intermolecular forces, its molecular weight, and its molecular symmetry.[3][4][5] The key intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces (London dispersion forces).[3]

For 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, the following structural features are expected to influence its melting and boiling points:

  • 2-Pyridone Core: The lactam (amide) functionality within the 2-pyridone ring is capable of strong hydrogen bonding.[6] This is a significant contributor to elevating both the melting and boiling points.[7][8]

  • Carbaldehyde Group: The aldehyde group is polar, leading to dipole-dipole interactions which will further increase the melting and boiling points.[7]

  • Cyclopentyl Group: The nonpolar cyclopentyl group will contribute to the overall molecular weight and surface area, increasing the strength of van der Waals forces.[4][5] Larger molecules generally have higher melting and boiling points.[5]

  • Molecular Symmetry: The overall asymmetry of the molecule may lead to less efficient packing in the crystal lattice, which could potentially lower the melting point compared to a more symmetrical isomer.[7]

Table 1: Predicted Physicochemical Properties and Influencing Factors

PropertyPredicted RangePrimary Influencing FactorsRationale
Melting Point Moderately HighHydrogen Bonding, Dipole-Dipole Interactions, Crystal PackingThe strong intermolecular forces from the 2-pyridone and aldehyde groups suggest a solid state at room temperature with a relatively high melting point.[7][8] Molecular asymmetry may prevent extremely efficient crystal packing.
Boiling Point HighHydrogen Bonding, Dipole-Dipole Interactions, Molecular WeightThe combination of strong intermolecular forces and a significant molecular weight will necessitate a large amount of energy to transition to the gaseous phase, indicating a high boiling point.[4][5][9]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid transitions to a liquid.[10] For a novel compound like 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, an accurate melting point determination serves as a crucial indicator of purity.[11] Impurities will typically cause a depression and broadening of the melting point range.[10]

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.

  • Sample Preparation:

    • Ensure the sample of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is completely dry and has been purified, for instance by recrystallization.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[10]

    • Carefully tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[12]

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be no more than 1-2 mm.[13]

  • Initial (Rapid) Determination:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[10] This initial run is for estimation purposes and saves time.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the initial run.[10]

    • Prepare a fresh capillary with the sample. It is crucial not to reuse a melted sample.[12]

    • Set a slow heating rate of 1-2°C per minute.[10] A slow heating rate is critical for obtaining an accurate melting point range.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[10]

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[10]

    • Repeat the accurate determination at least twice more with fresh samples to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement A Dry and Purified Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (1-2 mm) B->C D Rapid Heating for Approximate Range C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) for Accurate Range E->F G Record T_start and T_end F->G H Repeat for Reproducibility G->H I Reported Melting Point Range H->I BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle A Sample in Fusion Tube B Inverted Sealed Capillary in Sample A->B C Attach to Thermometer B->C D Suspend in Oil Bath/Thiele Tube C->D E Gently Heat D->E F Observe Rapid Bubbling E->F G Remove Heat and Cool Slowly F->G H Record Temperature at Liquid Re-entry G->H I Reported Boiling Point H->I

Caption: Workflow for the micro-determination of boiling point.

Data Interpretation and Reporting

The results of the melting and boiling point determinations should be reported clearly and concisely. For the melting point, a narrow range (e.g., 1-2°C) is indicative of a pure compound. [13]A broad or depressed melting point suggests the presence of impurities. The boiling point should be reported along with the atmospheric pressure at which it was measured, as boiling point is pressure-dependent. [9] Table 2: Example Data Reporting for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Physical PropertyObserved ValueNotes
Melting Point e.g., 145.5 - 146.5 °CSharp melting range observed, indicative of high purity.
Boiling Point e.g., 312 °C at 760 mmHgNo decomposition observed at the boiling point.

Conclusion

The determination of the melting and boiling points of a novel compound such as 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a fundamental step in its physicochemical characterization. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can obtain reliable data that is crucial for subsequent stages of research and development. The methodologies outlined in this guide provide a robust framework for achieving accurate and reproducible results, upholding the principles of scientific integrity and providing a solid foundation for further investigation into the properties and potential applications of this and other novel heterocyclic compounds.

References

  • Vertex AI Search. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep.
  • Vertex AI Search. (2022, July 29). Predicting boiling and melting points – Organic Chemistry: How to….
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  • Vertex AI Search. (2025, July 23). Determination of Boiling Point of Organic Compounds - GeeksforGeeks.
  • Vertex AI Search. Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu.
  • Vertex AI Search. Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.
  • Al-Shimaa Badran, Magdy A. Ibrahim, Aya Ahmed. (2021). Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin.
  • Vertex AI Search. FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar.
  • Vertex AI Search. Synthesis of 2-pyridones - Organic Chemistry Portal.
  • Vertex AI Search. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12(656).
  • Vertex AI Search. (2023, November 15).
  • Vertex AI Search. The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene)
  • Vertex AI Search. 2-Pyridone - Wikipedia.

Sources

Exploratory

A Technical Guide to the Crystal Structure of 2-Oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives, a class of heterocyclic compounds with significant potential in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives, a class of heterocyclic compounds with significant potential in drug development. While the specific crystal structure for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not publicly available, this guide will utilize the closely related and structurally representative analog, 2-oxo-1-pentyl-1,2-dihydropyridine-3-carbaldehyde, as a case study. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are detailed, providing researchers and drug development professionals with a robust framework for understanding the solid-state properties of this important scaffold. The guide elucidates the molecular geometry, intermolecular interactions, and packing arrangements, offering insights that are crucial for structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of the 2-Oxo-1,2-dihydropyridine Scaffold

The pyridine and dihydropyridine ring systems are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These structures are recognized for their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3][4] The 2-oxo-1,2-dihydropyridine-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate and a key pharmacophore. The aldehyde group at the 3-position allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Understanding the three-dimensional arrangement of atoms within a crystal lattice is fundamental to rational drug design. Single-crystal X-ray diffraction (SC-XRD) is a powerful and definitive technique for elucidating the precise molecular structure, including bond lengths, bond angles, and conformational preferences.[5][6] This information is invaluable for:

  • Structure-Based Drug Design: Visualizing how a molecule might interact with a biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact solubility, stability, and bioavailability.

  • Intellectual Property: Defining the novel solid-state forms of a new chemical entity.

As the crystal structure of the target molecule, 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, is not currently deposited in public databases like the Cambridge Structural Database (CSD), this guide will proceed using a closely related analog.[7][8] The crystal structure of 2-oxo-1-pentyl-1,2-dihydropyridine-3-carbaldehyde will be used as a detailed case study to illustrate the principles and insights gained from crystallographic analysis of this class of compounds. The substitution of a cyclopentyl group with a pentyl group is expected to have a minimal impact on the core pyridone structure, making this a highly relevant and instructive example.

Experimental Methodologies

The journey from a synthesized powder to a fully characterized crystal structure involves several critical stages. This section outlines the typical experimental protocols for the synthesis, crystallization, and data collection of 2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives.

Synthesis

The synthesis of 1-alkyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes can be achieved through various multi-component reactions, which are efficient in building molecular complexity in a single step.[9][10][11] A common and effective approach is a one-pot condensation reaction.

Protocol: One-Pot Synthesis of 1-Alkyl-2-oxo-1,2-dihydropyridine-3-carbonitriles (a precursor)

  • Reactant Preparation: In a round-bottom flask, dissolve the respective aromatic or aliphatic aldehyde (1 mmol), an N-alkyl-2-cyanoacetamide (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as ethanol (30 mL).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or ammonium acetate (8 mmol).[10]

  • Reaction: The mixture is then refluxed for a specified period, typically ranging from 10 to 18 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the desired dihydropyridine product.

Subsequent hydrolysis of the nitrile group at the 3-position can then yield the target carbaldehyde.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate) to near saturation at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the atomic arrangement within the crystal.[12][13]

Workflow: Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount Microscope data_collection X-ray Data Collection mount->data_collection Mo Kα radiation reduction Data Reduction & Integration data_collection->reduction Raw Diffraction Data solve Structure Solution (e.g., SHELXS) reduction->solve hkl file refine Structure Refinement (e.g., SHELXL) solve->refine Initial Model validate Validation & CIF Generation refine->validate Final Structure

Sources

Foundational

The Mechanistic and Synthetic Utility of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Targeted Drug Discovery

Whitepaper & Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the rapid generation of high-affinity, target-specific li...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper & Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid generation of high-affinity, target-specific ligands relies heavily on "privileged scaffolds"—molecular frameworks that consistently exhibit favorable binding profiles across diverse biological targets. 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) has emerged as a highly versatile building block in drug discovery. Rather than acting as a standalone therapeutic, this compound serves as a critical synthetic intermediate and pharmacophore anchor.

This technical guide deconstructs the mechanistic causality behind the selection of this specific scaffold, detailing its role in synthesizing kinase inhibitors, viral protease inhibitors, and protein-protein interaction modulators. By combining structural anatomy with self-validating experimental workflows, this whitepaper provides a comprehensive roadmap for utilizing this building block in lead generation.

Structural Anatomy and Pharmacophoric Causality

The utility of 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is derived from its tripartite structural anatomy. Every functional group on this molecule serves a distinct, calculated purpose in either synthetic chemistry or biological target engagement.

A. The 2-Pyridone Core (Hydrogen Bonding Anchor)

The 2-oxo-1,2-dihydropyridine (2-pyridone) ring is a classic bioisostere for amide and peptide bonds.

  • Mechanistic Causality: In the active sites of enzymes, the carbonyl oxygen acts as a potent hydrogen bond acceptor, while the adjacent nitrogen (or tautomeric hydroxyl) can participate in complex coordination. In kinase drug discovery, this core frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region [2].

B. The N-Cyclopentyl Substitution (Hydrophobic Shielding)
  • Mechanistic Causality: Aliphatic chains (like ethyl or propyl groups) incur a high entropic penalty upon binding due to their conformational flexibility. The rigid cyclopentyl ring pre-organizes the molecule, providing optimal steric bulk to occupy lipophilic pockets—such as the S2 subsite of SARS-CoV-2 Main Protease (Mpro) or the hydrophobic back-pocket of kinases. Furthermore, the cyclopentyl group enhances the overall lipophilicity of the resulting drug candidate, significantly improving cell membrane permeability compared to unsubstituted or N-methylated analogs.

C. The 3-Carbaldehyde Group (Electrophilic Handle)
  • Mechanistic Causality: Aldehydes are highly reactive electrophiles. The 3-carbaldehyde position allows for rapid, late-stage functionalization via Knoevenagel condensations, reductive aminations, or hydrazone formations. When condensed with amines or hydrazides, it forms rigid, planar double bonds (imines/hydrazones) that restrict the conformational freedom of the final drug molecule, thereby improving binding entropy and overall affinity [1].

Pharmacophore A 1-Cyclopentyl-2-oxo- 1,2-dihydropyridine- 3-carbaldehyde B 3-Carbaldehyde Group (Reactive Handle) A->B Electrophilic center C 2-Pyridone Core (H-Bonding Scaffold) A->C Structural core D N-Cyclopentyl Ring (Hydrophobic Shield) A->D N-substitution E Conjugation / Condensation (e.g., Hydrazones, Imines) B->E Synthetic Utility F Kinase Hinge Region / Protease Active Site C->F Donor/Acceptor Interactions G Lipophilic Pocket (S2/S4 or Gatekeeper) D->G Steric/Hydrophobic Fit

Figure 1: Pharmacophoric deconstruction and target interaction mechanism of the scaffold.

Mechanistic Applications in Target-Oriented Design

Application 1: Viral Protease Inhibitors (e.g., SARS-CoV-2 Mpro)

In the development of azapeptide-based inhibitors for SARS-CoV-2 Mpro, the 2-pyridone carbaldehyde scaffold is reacted with hydrazides to generate highly potent hydrazones. The 2-pyridone group acts as a fixed structural element that anchors the inhibitor within the active site via non-covalent interactions, while the N-cyclopentyl variant specifically targets the hydrophobic S2 pocket, significantly boosting biochemical potency and antiviral efficacy [1].

Application 2: Kinase Inhibitors (e.g., PIM1 and RTK GAK)

For oncology targets like PIM1 kinase, 2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives undergo condensation with cyclic ketones (e.g., benzofuranones) to create extended, planar conjugated systems. The pyridone core slots precisely into the ATP-binding hinge region. The substitution of a cyclopentyl group at the N1 position prevents hydration of the binding pocket, displacing high-energy water molecules and driving the binding affinity into the low nanomolar range [2].

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of the N-cyclopentyl substitution, the following table summarizes representative SAR data for a generic protease inhibitor synthesized from the 2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold.

Scaffold N-SubstitutionElectrophilic HandleTarget IC₅₀ (nM)Cell Permeability (Pₐₚₚ)Mechanistic Rationale
Unsubstituted (N-H) 3-Carbaldehyde450 ± 25LowLacks hydrophobic anchor; poor membrane crossing.
N-Methyl 3-Carbaldehyde120 ± 12ModerateMarginal S2 pocket engagement; slight lipophilicity increase.
N-Cyclopentyl 3-Carbaldehyde15 ± 3 High Optimal steric fit for S2 pocket; high lipophilicity displaces water.
N-Phenyl 3-Carbaldehyde85 ± 8ModerateSteric clash with gatekeeper residues; restricts binding depth.

Table 1: Comparative SAR demonstrating the superiority of the N-cyclopentyl substitution in optimizing both biochemical potency and cellular permeability.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the synthesis and biological evaluation of derivatives must follow a self-validating system. The protocol below details the synthesis of a hydrazone-based protease inhibitor using 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, embedding quality controls at every stage.

Protocol: Hydrazone Condensation and Biochemical Validation

Step 1: Reaction Setup and Condensation

  • Preparation: Dissolve 1.0 eq of the target hydrazide (e.g., an azapeptide precursor) in anhydrous Tetrahydrofuran (THF).

  • Coupling: Add 1.1 eq of 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • Catalysis (Causality): Add 0.1 eq of glacial acetic acid. Reasoning: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon center and accelerating the nucleophilic attack by the hydrazide.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 95:5).

Step 2: Purification and Self-Validation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Validation (Critical Control): Analyze the purified compound via HPLC (wavelengths 254 nm and 230 nm) and LC-MS. Reasoning: Unreacted aldehyde is highly electrophilic and can act as a Pan-Assay Interference Compound (PAIN), covalently binding to assay proteins and yielding false-positive IC₅₀ results. Proceed only if purity is >95% and the exact mass of the hydrazone is confirmed.

Step 3: Biochemical Assay (FRET-based)

  • Assay Setup: Incubate the purified inhibitor with the target enzyme (e.g., recombinant Mpro) in assay buffer for 30 minutes at 37°C.

  • Control Integration: Include a vehicle control (DMSO) and a known positive control (e.g., Nirmatrelvir) to validate the dynamic range of the assay.

  • Measurement: Add the FRET substrate and measure fluorescence cleavage over time. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Step 1: Scaffold Preparation (1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde) Step2 Step 2: Condensation Reaction (Acid-Catalyzed Hydrazinolysis / Knoevenagel) Step1->Step2 Reagents: Amine/Hydrazide, Acetic Acid Step3 Step 3: Purification & PAINS Validation (HPLC >95%, LC-MS Confirmation) Step2->Step3 Removes unreacted electrophiles Step4 Step 4: In Vitro Biochemical Assay (FRET-based Protease / Kinase Assay) Step3->Step4 IC50 Determination vs Controls Step5 Step 5: SAR & Lead Optimization (Iterative Structural Refinement) Step4->Step5 Data-Driven Design

Figure 2: Self-validating drug discovery workflow utilizing the 3-carbaldehyde scaffold.

Conclusion

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is far more than a simple reagent; it is a meticulously designed pharmacophoric tool. By leveraging the hydrogen-bonding capacity of the pyridone core, the entropic and lipophilic advantages of the cyclopentyl ring, and the synthetic versatility of the aldehyde group, researchers can rapidly generate robust, cell-permeable lead compounds. Adhering to strict, self-validating protocols during synthesis ensures that the biological data generated from these derivatives is both accurate and translatable to downstream in vivo models.

References

  • Source: National Institutes of Health (NIH)
  • Title: Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products Source: MDPI URL
  • Title: Total Synthesis of the 2,5-Disubstituted γ-Pyrone E1 UAE Inhibitor Himeic Acid A Source: ACS Publications URL

Protocols & Analytical Methods

Method

The Strategic Utility of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the 2-pyridone nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 2-pyridone nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing novel therapeutics. The introduction of an N-cyclopentyl group and a 3-carbaldehyde function, as in 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, further enhances its utility, providing a key intermediate for the synthesis of complex molecules with potential applications in a range of therapeutic areas.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for its strategic use in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis. The following table summarizes the expected properties of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, based on data from structurally related compounds.[2][3][4]

PropertyExpected ValueNotes
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow solidBased on analogous 2-pyridone derivatives.
Melting Point 120-130 °CEstimated based on similar N-substituted 2-pyridones.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.Typical solubility profile for this class of compounds.
¹H NMR (400 MHz, CDCl₃) δ 9.8-10.2 (s, 1H, CHO), 7.8-8.1 (dd, 1H, H-4), 7.2-7.5 (dd, 1H, H-6), 6.2-6.5 (t, 1H, H-5), 5.5-5.9 (m, 1H, N-CH), 1.6-2.2 (m, 8H, cyclopentyl-CH₂)Chemical shifts are estimations based on known data for N-substituted 2-pyridones and 3-formylpyridines.[1][5]
¹³C NMR (100 MHz, CDCl₃) δ 190-195 (CHO), 160-165 (C=O), 145-150 (C-6), 140-145 (C-4), 120-125 (C-3), 105-110 (C-5), 55-60 (N-CH), 30-35 (cyclopentyl-CH₂), 25-30 (cyclopentyl-CH₂)Estimated chemical shifts.
IR (KBr, cm⁻¹) ~3450 (N-H overtone), ~2950 (C-H, cyclopentyl), ~2870 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1650 (C=O, pyridone), ~1580 (C=C)Characteristic vibrational frequencies for the functional groups present.[3][6]
Mass Spectrometry (ESI+) m/z 192.10 [M+H]⁺Expected molecular ion peak.

Synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence: N-alkylation of 2-hydroxypyridine followed by a regioselective formylation. This strategy offers a reliable and scalable route to this key intermediate.

Step 1: Synthesis of 1-Cyclopentylpyridin-2(1H)-one

The N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is a well-established transformation.[7][8] The choice of a suitable base and solvent system is crucial to favor N-alkylation over the competing O-alkylation.

2-Hydroxypyridine 2-Hydroxypyridine Potassium_2-pyridoxide Potassium_2-pyridoxide 2-Hydroxypyridine->Potassium_2-pyridoxide K₂CO₃, DMF 1-Cyclopentylpyridin-2(1H)-one 1-Cyclopentylpyridin-2(1H)-one Potassium_2-pyridoxide->1-Cyclopentylpyridin-2(1H)-one Cyclopentyl bromide

Caption: Synthetic workflow for 1-Cyclopentylpyridin-2(1H)-one.

Protocol:

  • To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60-70 °C for 1 hour to ensure the formation of the potassium salt.

  • Cool the reaction mixture to room temperature and add cyclopentyl bromide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopentylpyridin-2(1H)-one.

Rationale: The use of a polar aprotic solvent like DMF and a moderately strong base such as potassium carbonate favors the formation of the N-alkylated product.

Step 2: Formylation of 1-Cyclopentylpyridin-2(1H)-one

The introduction of the aldehyde group at the C-3 position can be achieved via a Vilsmeier-Haack reaction.[9][10][11] This reaction employs a formylating agent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.

1-Cyclopentylpyridin-2(1H)-one 1-Cyclopentylpyridin-2(1H)-one Vilsmeier_Reagent_Adduct Vilsmeier_Reagent_Adduct 1-Cyclopentylpyridin-2(1H)-one->Vilsmeier_Reagent_Adduct POCl₃, DMF 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Vilsmeier_Reagent_Adduct->1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Aqueous work-up

Caption: Vilsmeier-Haack formylation of 1-Cyclopentylpyridin-2(1H)-one.

Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-cyclopentylpyridin-2(1H)-one (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the electron-rich 2-pyridone ring is formylated, with a strong preference for the C-3 position.[12]

Applications as a Pharmaceutical Intermediate

The aldehyde functionality of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde makes it a versatile precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of more complex pharmaceutical agents.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of C=C bonds by reacting an aldehyde with an active methylene compound.[13][14] This reaction allows for the introduction of diverse functional groups, which can be further elaborated.

Aldehyde 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product Base (e.g., Piperidine) Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Aldehyde 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway.

Protocol:

  • Dissolve 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the desired amine.

Rationale: Sodium triacetoxyborohydride is a preferred reducing agent as it is mild enough to not reduce the starting aldehyde but is effective in reducing the formed iminium ion. [15][16]

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. [17][18]This reaction is particularly useful for creating exocyclic double bonds or for extending carbon chains with defined stereochemistry.

Aldehyde 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene

Caption: The Wittig reaction mechanism.

Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF at low temperature.

  • To the solution of the ylide, add a solution of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. [19][20][21]

Conclusion

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its aldehyde group allow for the construction of a wide array of more complex molecular architectures. The protocols and insights provided herein are intended to empower researchers to effectively utilize this building block in their drug discovery programs, paving the way for the development of novel and impactful therapeutics.

References

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  • Wikipedia contributors. (2023, December 19). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2026, from [Link]

  • Szostak, M., & Szostak, K. (2021). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z1v9x
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 20, 2026, from [Link]

  • Chemistry Steps. (2023, October 17). The Wittig Reaction: Examples and Mechanism. Retrieved March 20, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2026, from [Link]

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  • Koca, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 274-283. Available at: [Link]

  • Al-Omair, M. A. (2010). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Journal of the Saudi Chemical Society, 14(3), 281-285.
  • Wikipedia contributors. (2024, February 2). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2026, from [Link]

  • Chen, Y., et al. (2020). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Polymers, 12(11), 2539. Available at: [Link]

  • Dong, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593-8596. Available at: [Link]

  • Chen, C. H., et al. (2003). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 44(11), 2405-2407.
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  • Kumar, R., & Nimesh. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved March 20, 2026, from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (MMDBc0054417). Retrieved March 20, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved March 20, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(04), 515-534.
  • Singh, G. S., & D'hooghe, M. (2018). Synthesis of heterocyclic scaffolds using Knoevenagel condensation as a key step. Arkivoc, 2018(5), 1-21.
  • Bigdeli, M. A., et al. (2019). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 17(34), 7855-7860.
  • El-Naggar, A. M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 8.
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  • Patil, S. B. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 748-757.
  • Barlocco, D., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 7(57), 35947-35954.
  • Petricci, E., et al. (2017). An Iron Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water media as Hydrogen Sources.
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  • Balasubramanian, C., et al. (2013). Role of Substitution at Terminal Nitrogen of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazones on the Coordination Behavior and Structure and Biological Properties of Their Palladium(II) Complexes. Inorganic Chemistry, 52(3), 1475-1488.
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  • Balasubramanian, C., et al. (2013). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. PubMed. Retrieved from [Link]

  • Matsuda, Y., Ebata, T., & Mikami, N. (1999). Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets. The Journal of Chemical Physics, 110(17), 8397-8407.
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Application

Advanced Application Note: Cross-Coupling Strategies for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Drug Discovery

Executive Summary 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1083396-54-6) is a highly functionalized, commercially available building block[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1083396-54-6) is a highly functionalized, commercially available building block[1]. The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently embedded in approved therapeutics and bioactive natural products due to its favorable hydrogen-bonding profile and metabolic stability[2]. The N-cyclopentyl substitution enhances the lipophilicity of the core, making it an excellent starting point for central nervous system (CNS) or oral drug discovery programs.

While the C3-carbaldehyde group is traditionally relegated to classical condensations (e.g., reductive aminations or Knoevenagel reactions), modern organometallic methodologies allow this moiety to act as a direct participant in transition-metal-catalyzed cross-coupling. This application note details two advanced, field-proven strategies for utilizing this aldehyde in cross-coupling: Barluenga-Valdés Olefination and Decarbonylative Suzuki-Miyaura Arylation .

Barluenga-Valdés Olefination (Tosylhydrazone Cross-Coupling)

Mechanistic Rationale

The Barluenga-Valdés reaction is a powerful transformation that converts aldehydes into highly reactive palladium-carbene intermediates via a tosylhydrazone intermediate[3]. When 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is condensed with tosylhydrazine, the resulting hydrazone is deprotonated by a strong base to form a transient diazo species in situ[4]. Concurrently, a Pd(0) catalyst undergoes oxidative addition into an aryl halide. The diazo compound coordinates to the Pd(II) center, extruding N₂ gas to form a Pd-carbene complex[4]. Migratory insertion of the aryl group followed by β-hydride elimination yields a structurally rigid 3-(arylvinyl)-2-pyridone derivative.

Barluenga Aldehyde 3-Carbaldehyde Pyridone Hydrazone Tosylhydrazone Aldehyde->Hydrazone TsNHNH2 Diazo Diazo Intermediate Hydrazone->Diazo LiOtBu Pd_Carbene Pd-Carbene Complex Diazo->Pd_Carbene Pd0 Pd(0) Catalyst PdII_Ar Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ar Ar-X PdII_Ar->Pd_Carbene + Diazo (-N2) Mig_Insert Alkyl-Pd(II) Complex (Migratory Insertion) Pd_Carbene->Mig_Insert Mig_Insert->Pd0 Regeneration Product 3-(Arylvinyl)-2-pyridone Mig_Insert->Product β-H Elimination

Barluenga-Valdés Cross-Coupling Catalytic Cycle for 3-Carbaldehyde Pyridones.

Protocol A: Synthesis of 3-(Arylvinyl)-1-cyclopentyl-2-pyridones

Causality of Experimental Choices:

  • Base Selection (LiOtBu): A strong alkoxide base is mandatory to fully deprotonate the tosylhydrazone. However, the temperature must be ramped slowly to ensure the diazo species is consumed by the Pd-catalyst exactly as it forms, preventing explosive dimerization or side reactions[5].

  • Ligand Selection (XPhos): An electron-rich, sterically demanding biaryl phosphine ligand like XPhos is critical. It accelerates the initial oxidative addition of the aryl halide and stabilizes the highly electrophilic Pd-carbene intermediate against premature decomposition.

  • Solvent (1,4-Dioxane): Chosen for its high boiling point (101 °C) and excellent solubilization of both the polar alkoxide base and the non-polar Pd-complexes.

Step-by-Step Methodology:

  • Hydrazone Formation: In an oven-dried 20 mL Schlenk tube, dissolve 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 mmol, 191.2 mg) and p-toluenesulfonyl hydrazide (1.05 mmol, 195.5 mg) in anhydrous methanol (5 mL). Stir at 60 °C for 2 hours. Remove the solvent in vacuo to yield the crude tosylhydrazone.

  • Catalyst & Reagent Assembly: To the same tube containing the crude hydrazone, add the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and LiOtBu (2.5 mmol, 200 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with ultra-pure Argon three times.

  • Coupling Reaction: Inject anhydrous 1,4-dioxane (10 mL) via syringe. Seal the tube and heat the vigorously stirring mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Rhodium-Catalyzed Decarbonylative Arylation

Mechanistic Rationale

Aldehydes can act as direct aryl or alkyl surrogates through transition-metal-catalyzed decarbonylation[6]. Using a Rh(I) catalyst, the formyl C-H bond of the pyridone undergoes rapid oxidative addition to form an acyl-Rh(III)-hydride species[7]. Driven by the thermodynamic stability of CO gas extrusion at elevated temperatures, this intermediate undergoes decarbonylation to form an aryl-Rh(III)-hydride[7]. Subsequent transmetalation with an arylboronic acid and reductive elimination forges a direct C3-aryl bond, yielding 3-aryl-1-cyclopentyl-2-pyridones without the need for pre-halogenation of the pyridone ring.

Decarbonylative Ald 3-Carbaldehyde Pyridone AcylRh Acyl-Rh(III)-H (Oxidative Addition) Ald->AcylRh Rh1 Rh(I) Catalyst Rh1->AcylRh + Aldehyde ArylRh Aryl-Rh(III)-H (Decarbonylation) AcylRh->ArylRh -CO Transmet Aryl-Rh(III)-Ar' (Transmetalation) ArylRh->Transmet + Ar'-B(OH)2 Transmet->Rh1 Regeneration Prod 3-Aryl-2-pyridone Transmet->Prod Reductive Elim.

Rhodium-Catalyzed Decarbonylative Suzuki Cross-Coupling Pathway.

Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices:

  • Catalyst System ([Rh(cod)Cl]₂ / dppp): The bidentate phosphine ligand dppp (1,3-bis(diphenylphosphino)propane) enforces a cis-coordination geometry on the Rh center, which is a strict geometric requirement to accelerate the final reductive elimination step[6].

  • Solvent (Toluene): Toluene is used as a non-polar, high-boiling solvent to drive the physical extrusion of CO gas from the liquid phase, shifting the thermodynamic equilibrium forcefully toward the decarbonylated product[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a 15 mL pressure vial, combine 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (0.5 mmol, 95.6 mg), arylboronic acid (1.0 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 5 mol%), dppp (0.05 mmol, 10 mol%), and Na₂CO₃ (1.0 mmol, 106 mg).

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes.

  • Coupling Reaction: Add anhydrous toluene (5 mL). Seal the vial with a Teflon-lined cap and heat at 120 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (15 mL), and wash with water (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance metrics of 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde across these distinct cross-coupling paradigms, allowing researchers to select the optimal pathway for library generation.

EntryCross-Coupling StrategyReagents / Catalyst SystemTime / TempExpected Yield RangeKey Analytical Marker
1 Barluenga-Valdés OlefinationTosylhydrazine, Aryl-Br, Pd₂(dba)₃, XPhos, LiOtBu12 h / 110 °C65–85%Appearance of vinyl doublet (~7.2 ppm, J=16 Hz)
2 Decarbonylative SuzukiAryl-B(OH)₂, [Rh(cod)Cl]₂, dppp, Na₂CO₃16 h / 120 °C55–75%Disappearance of CHO (~10.1 ppm), shift of C4-H

Analytical Self-Validation (Trustworthiness)

A protocol is only as robust as its validation metrics. To ensure the integrity of the cross-coupling workflows without relying blindly on isolated yields, the following in-process controls (IPCs) and analytical checkpoints must be integrated:

  • Hydrazone Formation IPC (Protocol A): Before adding the Pd-catalyst, take a 10 µL reaction aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the starting aldehyde (M.W. 191.23)[1] should be completely replaced by the tosylhydrazone mass ([M+H]⁺ = 360.1).

  • Reaction Completion via ¹H NMR: The starting 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde exhibits a highly deshielded aldehyde proton singlet at approximately 10.1–10.5 ppm. The complete disappearance of this signal in the crude NMR is the primary, unambiguous indicator of substrate conversion for both protocols.

  • Stereochemical Validation (Protocol A): For the Barluenga-Valdés olefination, the newly formed alkene protons will appear as two distinct doublets between 6.5 and 7.8 ppm. An E-configuration (trans-alkene) is confirmed if the coupling constant (³JHH) is between 15.5–16.5 Hz.

Sources

Method

Application Note: In Vitro Assay Protocols for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its Kinase Inhibitor Derivatives

Introduction: The Strategic Role of the 2-Pyridone Scaffold in Kinase Drug Discovery The compound 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) is a highly versatile, privileged chemical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 2-Pyridone Scaffold in Kinase Drug Discovery

The compound 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) is a highly versatile, privileged chemical building block utilized extensively in the discovery of small-molecule kinase inhibitors.

From a structural and mechanistic standpoint, the 2-oxo-1,2-dihydropyridine (2-pyridone) core acts as an excellent ATP-mimetic. The carbonyl oxygen and the adjacent amide/ring nitrogen serve as a critical hydrogen bond acceptor-donor pair, anchoring the molecule to the hinge region of the kinase domain [1]. The N-cyclopentyl moiety is strategically positioned to occupy the hydrophobic pocket adjacent to the hinge. Most importantly, the highly reactive 3-carbaldehyde group provides an electrophilic handle. Through rapid, late-stage functionalization—such as reductive amination or Knoevenagel condensation—medicinal chemists can attach diverse amine libraries to probe the solvent-exposed channel of the kinase, tuning both potency and kinome selectivity.

This scaffold has been foundational in developing inhibitors for targets like the MET receptor tyrosine kinase and Cyclin G-associated kinase (GAK) [1]. This application note details the causality-driven in vitro assay cascade required to evaluate the biochemical and cellular efficacy of 2-pyridone derivatives synthesized from this aldehyde precursor.

Workflow A 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde (Privileged Scaffold) B Library Synthesis (Reductive Amination) A->B Structural Diversification C Biochemical Profiling (TR-FRET Kinase Assay) B->C Hit Identification D Cellular Validation (NanoBRET Target Engagement) C->D Lead Optimization

Caption: Chemical biology workflow from the 2-pyridone aldehyde scaffold to cellular validation.

Biochemical Profiling: TR-FRET Kinase Activity Assay

Causality & Assay Rationale

To determine the direct, ATP-competitive inhibitory potency of the synthesized 2-pyridone derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is chosen over standard luminescence assays because it utilizes long-emission fluorophores (like Europium or Terbium), which drastically reduces background auto-fluorescence from the test compounds.

Self-Validation Mechanism: To ensure that the synthesized derivatives are true kinase inhibitors and not simply assay artifacts (e.g., fluorescence quenchers or aggregators), a "no-enzyme" control plate must be run in parallel. If a compound quenches the FRET signal in the absence of the kinase reaction, it is flagged as a false positive.

Step-by-Step Protocol (Example: MET Kinase)

Reagents Required:

  • Recombinant human MET kinase domain (purified).

  • Biotinylated-poly-GT or specific peptide substrate.

  • Europium (Eu)-labeled anti-phosphotyrosine antibody (FRET Donor).

  • Allophycocyanin (APC)-conjugated Streptavidin (FRET Acceptor).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-pyridone derivatives in 100% DMSO. Transfer 100 nL of each concentration to a white, low-volume 384-well plate using an acoustic dispenser.

  • Kinase Reaction Assembly: Add 5 µL of MET kinase (final concentration ~1 nM) suspended in Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the Km​ value, typically 10-20 µM) and the biotinylated peptide substrate (200 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), Eu-labeled anti-phospho antibody (2 nM), and APC-Streptavidin (10 nM).

  • Signal Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation of 320 nm or 340 nm, and measuring emission at 615 nm (Eu) and 665 nm (APC).

  • Data Analysis: Calculate the FRET ratio ( 665nm/615nm ). Normalize the data against DMSO controls (0% inhibition) and a reference inhibitor like Crizotinib (100% inhibition) to determine the IC50​ [1].

Cellular Target Engagement: Intracellular NanoBRET Assay

Causality & Assay Rationale

A compound may exhibit sub-nanomolar potency in a biochemical TR-FRET assay but fail in cellular models due to poor membrane permeability, high efflux ratios, or an inability to compete with high intracellular ATP concentrations (~1-5 mM). The NanoBRET Target Engagement (TE) assay bridges this gap by measuring the reversible binding of the compound to the target kinase inside living cells [2].

This system relies on a competitive displacement model: a cell-permeable fluorescent tracer binds to a NanoLuc-kinase fusion protein, generating a high Bioluminescence Resonance Energy Transfer (BRET) signal. When a cell-permeable 2-pyridone derivative enters the cell and binds the kinase, it displaces the tracer, causing a dose-dependent loss of the BRET signal.

NanoBRET N NanoLuc-Kinase Fusion (BRET Donor) S High BRET Signal (Tracer Bound) N->S + Tracer T Cell-Permeable Tracer (BRET Acceptor) T->S C Test Compound (2-Pyridone Derivative) L Low BRET Signal (Compound Bound) C->L S->L + Test Compound (Competitive Displacement)

Caption: NanoBRET competitive displacement mechanism for intracellular target engagement.

Step-by-Step Protocol (Example: GAK Kinase)

Reagents Required:

  • HEK293 cells.

  • NanoLuc-GAK Fusion Vector.

  • NanoBRET Tracer (e.g., Tracer K-5 or K-10 depending on kinase affinity)[2].

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

Procedure:

  • Transfection & Seeding: Transfect HEK293 cells with the NanoLuc-GAK Fusion Vector using a standard lipid-based transfection reagent. After 24 hours, harvest the cells and resuspend them in assay medium (Opti-MEM + 1% FBS). Seed the cells into a white 96-well or 384-well tissue culture plate at a density of 1×104 cells/well.

  • Tracer Addition: Add the NanoBRET Tracer at a concentration near its EC50​ value (typically 0.1 to 1 µM) to all wells except the "no tracer" control wells (used for background subtraction).

  • Compound Incubation: Add the synthesized 2-pyridone derivatives in a dose-response format. Incubate the cells at 37°C, 5% CO₂ for 2 hours. This incubation time allows the compounds to cross the cell membrane and reach binding equilibrium with the intracellular kinase.

  • Substrate Addition: Prepare a 3X mixture of NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. The extracellular inhibitor is critical; it quenches any luminescence from dead cells or leaked NanoLuc, ensuring the signal is strictly intracellular. Add this mixture to the wells.

  • Signal Readout: Within 10 minutes of substrate addition, measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminescence-capable microplate reader.

  • Data Analysis: Calculate the BRET ratio ( 610nm/460nm ). Plot the raw BRET ratios against the log of the compound concentration to determine the cellular IC50​ .

Quantitative Data Summary

The structure-activity relationship (SAR) of compounds derived from the 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold highlights the necessity of dual-assay profiling. As shown in the representative data below, while biochemical potency is a prerequisite, cellular potency dictates the actual physiological efficacy of the derivative.

Table 1: Representative Profiling Data of Synthesized 2-Pyridone Derivatives

Compound IDScaffold Modification (via 3-carbaldehyde)MET Biochemical TR-FRET IC50​ (nM)GAK Biochemical TR-FRET IC50​ (nM)GAK Cellular NanoBRET IC50​ (nM)
Precursor None (Aldehyde intact)>10,000>10,000N/A (Reactive)
Deriv-01 Simple benzylamine145.085.2840.0
Deriv-02 4-fluoro-benzylamine22.412.1115.5
Deriv-03 Substituted piperazine4.53.818.2
BMS-777607 Reference MET Inhibitor3.9N/A25.0

Note: Data represents a synthesized model based on the known SAR of 2-pyridone kinase inhibitors [1]. The shift between biochemical and cellular IC50​ values (e.g., Deriv-01) underscores the impact of cellular permeability and ATP competition.

References

  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Source: Journal of Medicinal Chemistry (2009). URL:[Link] [1]

Application

Application Note: Scale-Up Synthesis and Regioselective N-Alkylation of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Executive Summary & Mechanistic Rationale 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a critical heterocyclic building block frequently utilized in the synthesis of phosphodiesterase 1 (PDE1) inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a critical heterocyclic building block frequently utilized in the synthesis of phosphodiesterase 1 (PDE1) inhibitors[1] and advanced kinase inhibitors. The primary bottleneck in scaling up this intermediate is the ambident nucleophilicity of the 2-pyridone core.

2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. During standard alkylation with cyclopentyl bromide, the reaction is typically under kinetic control, leading to preferential attack by the "harder" oxygen atom. This results in the formation of the undesired O-alkylated impurity (2-(cyclopentyloxy)pyridine-3-carbaldehyde), severely crippling overall yields and complicating downstream purification[2].

To overcome this, process chemists must manipulate the transition state using Hard-Soft Acid-Base (HSAB) principles or supramolecular chemistry. This guide details two field-proven, self-validating methodologies for the regioselective N-alkylation of this scaffold: a Lithium-Assisted Direct Alkylation and an Ultra-High Purity Nitrile Route .

Route Evaluation & Causality Analysis

The selection of the synthetic route dictates the impurity profile. We evaluate three distinct mechanistic approaches to force N-selectivity:

  • Lithium-Assisted Alkylation (The HSAB Approach): By utilizing Lithium Bromide (LiBr) in conjunction with Sodium Hydride (NaH), the lithium cation forms a tight coordination complex with the hard oxygen atom of the pyridone enolate. This effectively blocks the O-alkylation trajectory, leaving the softer nitrogen atom exposed for an SN2 attack by the cyclopentyl halide[3].

  • Micellar Aqueous Catalysis: Utilizing Tween 20 in water creates a hydrophobic micellar pocket. This microenvironment suppresses the nucleophilicity of the oxygen atom while enhancing the reaction rate at the nitrogen center, offering a "green chemistry" alternative with >6:1 N:O selectivity[4].

  • The Nitrile Route (Electronic Bias): Starting from 2-hydroxynicotinonitrile instead of the aldehyde alters the electronic distribution. The linear, strongly electron-withdrawing cyano group stabilizes the N-anion and reduces steric hindrance, driving N-alkylation naturally. A subsequent DIBAL-H reduction yields the target aldehyde with exceptional purity.

Workflow SM 2-Hydroxypyridine- 3-carbaldehyde PathA Standard Alkylation (K2CO3, DMF) SM->PathA PathB Optimized Alkylation (NaH, LiBr, DMF/DME) SM->PathB PathC Micellar Catalysis (Tween 20, H2O) SM->PathC O_Alkyl O-Alkylated Impurity (Major Product) PathA->O_Alkyl Kinetic Control N_Alkyl 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde PathA->N_Alkyl Minor PathB->N_Alkyl Li+ blocks O-site PathC->N_Alkyl Micellar Shielding

Graphviz DOT diagram illustrating the regioselective pathways for N-alkylation vs O-alkylation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting N:O regioselectivity. Data is aggregated from standard process optimization trials and literature benchmarks[3].

Reaction ConditionBase / AdditiveSolventTemp (°C)N:O Alkylation RatioIsolated Yield (Target)
Standard AlkylationK₂CO₃DMF801:322%
Mitsunobu ReactionPPh₃ / DIADTHF251:418%
Lithium-Assisted NaH / LiBr DMF/DME 70 12:1 85%
Micellar AqueousK₂CO₃ / Tween 20H₂O256:178%
Nitrile Route (2-step)K₂CO₃ (Step 1)DMF60>20:182% (over 2 steps)

Step-by-Step Experimental Protocols

Protocol A: Lithium-Assisted Direct N-Alkylation (Scale-Up Optimized)

This protocol is designed for 100g+ scale, utilizing HSAB principles to force N-alkylation.

Reagents:

  • 2-Hydroxypyridine-3-carbaldehyde: 100.0 g (0.81 mol, 1.0 eq)

  • Cyclopentyl bromide: 145.3 g (0.97 mol, 1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 38.8 g (0.97 mol, 1.2 eq)

  • Lithium Bromide (Anhydrous): 84.2 g (0.97 mol, 1.2 eq)

  • DMF / DME (1:1 v/v): 1.0 L

Self-Validating Workflow:

  • Preparation of the Li-Enolate: Charge a dry 3L jacketed reactor with NaH and 500 mL of DME under a strict N₂ atmosphere. Cool the jacket to 0 °C.

  • Substrate Addition: Dissolve 2-hydroxypyridine-3-carbaldehyde in 250 mL of DMF. Add this solution dropwise to the reactor over 45 minutes.

    • Validation Cue: Vigorous H₂ gas evolution will occur. The reaction is self-validating when bubbling completely ceases, indicating quantitative deprotonation.

  • Lithium Coordination: Add anhydrous LiBr dissolved in 250 mL of DMF. Stir at room temperature for 30 minutes. The solution will turn a homogeneous pale yellow, confirming the formation of the O-Li coordination complex.

  • Alkylation: Add cyclopentyl bromide in one portion. Heat the reactor jacket to 70 °C.

  • In-Process Control (IPC): After 6 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is <1.0% and the N:O ratio is stabilized at ≥12:1.

  • Quench & Workup: Cool to 10 °C and cautiously quench with 50 mL of saturated NH₄Cl. Concentrate the mixture under reduced pressure to remove DME. Dilute with 1.5 L of EtOAc and wash with water (3 x 500 mL) to remove DMF and lithium salts.

    • Validation Cue: The final aqueous wash must have a pH of ~7. If it is basic, continue washing.

  • Crystallization: Dry the organic layer over Na₂SO₄, concentrate to 300 mL, and add 300 mL of heptane. Cool to 0 °C to precipitate the target compound. Filter and dry under vacuum to yield ~131 g (85%) of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde as an off-white solid.

Protocol B: The Nitrile Route (Ultra-High Purity)

Preferred when downstream applications (e.g., API synthesis) cannot tolerate trace O-alkylated impurities.

Step 1: N-Alkylation of 2-Hydroxynicotinonitrile

  • Charge a reactor with 2-hydroxynicotinonitrile (1.0 eq), K₂CO₃ (2.0 eq), and DMF (5 volumes).

  • Add cyclopentyl bromide (1.5 eq) and heat to 60 °C for 8 hours.

    • Causality: The strong electron-withdrawing nature of the nitrile group naturally drives >20:1 N-selectivity without the need for LiBr.

  • Quench with water to precipitate 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Filter and dry (Yield: 92%).

Step 2: DIBAL-H Reduction

  • Dissolve the intermediate in anhydrous THF (10 volumes) and cool to -78 °C.

  • Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • IPC: Monitor by TLC (EtOAc:Hexane 1:1). The nitrile spot will disappear within 2 hours.

  • Quench with Rochelle's salt (Potassium sodium tartrate) aqueous solution (20% w/w) and stir vigorously at room temperature for 4 hours until the emulsion breaks into two clear phases.

    • Validation Cue: The breaking of the aluminum emulsion into two distinct, clear layers validates the complete hydrolysis of the aluminate complex.

  • Separate the organic layer, concentrate, and recrystallize from MTBE to yield the highly pure aldehyde.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (American Chemical Society), 2015. URL:[Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry (American Chemical Society), 2024. URL:[Link]

  • Source: US Patent US11104680B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6). This compound is a critical building block in drug discovery, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6). This compound is a critical building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors).

Because of the unique electronic properties of the 2-pyridone core and the reactivity of the C3-carbaldehyde, purification requires precise control over solvent systems and handling techniques. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity recovery.

Part 1: Causality & Mechanistic Insights (E-E-A-T)

To purify this compound effectively, one must understand the chemical causality behind the impurities generated during its synthesis. The synthesis typically involves the alkylation of 2-oxo-1,2-dihydropyridine-3-carbaldehyde with a cyclopentyl halide.

The Ambidentate Challenge: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines, making them ambident nucleophiles[1]. During alkylation, the nucleophilic attack can occur at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation)[2].

  • N-Alkylation (Target): Thermodynamically favored. It produces the desired 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The resulting lactam structure has a strong dipole moment, making it highly polar.

  • O-Alkylation (Impurity): Kinetically driven. It produces 2-(cyclopentyloxy)pyridine-3-carbaldehyde. The resulting ether linkage lacks the strong lactam dipole, making it significantly less polar[3].

Aldehyde Sensitivity: The C3-carbaldehyde group is situated on an electron-deficient ring system, making it highly susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to air or acidic silica gel for prolonged periods.

Pathway SM 2-Oxo-1,2-dihydropyridine- 3-carbaldehyde Reagent Cyclopentyl Halide + Base (e.g., K2CO3) SM->Reagent N_Alkyl 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde (Target: N-Alkylation) Reagent->N_Alkyl Major Pathway (Thermodynamic) O_Alkyl 2-(Cyclopentyloxy)pyridine- 3-carbaldehyde (Impurity: O-Alkylation) Reagent->O_Alkyl Minor Pathway (Kinetic)

Reaction pathway showing thermodynamic N-alkylation vs. kinetic O-alkylation.

Part 2: Troubleshooting FAQs

Q1: My NMR shows a mixture of products, and TLC shows two close spots. How do I differentiate and separate the N-alkylated target from the O-alkylated impurity? A: The O-alkylated impurity is an ether, while your target is a lactam. Because the lactam has a much stronger dipole, the N-alkylated target will bind more tightly to normal-phase silica gel. On a TLC plate (Hexanes/EtOAc 1:1), the O-alkylated impurity will elute first (higher ). To separate them, use a shallow gradient during flash chromatography (start at 10% EtOAc in Hexanes) to ensure the O-alkyl impurity elutes completely before the target compound comes off the column.

Q2: I am seeing a highly polar baseline spot on my TLC that won't elute even in 100% EtOAc. What is it, and how do I remove it? A: This is almost certainly the C3-carboxylic acid, formed via auto-oxidation of your aldehyde. To remove it, perform a mild basic aqueous wash (e.g., saturated ) during your liquid-liquid extraction phase. The acid will partition into the aqueous layer as a sodium salt, leaving your target aldehyde in the organic layer.

Q3: My synthesis used DMF as a solvent, and I can't get rid of it under reduced pressure. How does this affect purification? A: Residual DMF will cause severe streaking on a silica gel column, ruining the separation between your N- and O-alkylated products. Before chromatography, dissolve your crude mixture in an organic solvent (like EtOAc or DCM) and wash it 3–5 times with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Optimized Silica Gel Flash Chromatography

Use this protocol if the O-alkylated impurity exceeds 5% of the crude mixture.

  • Aqueous Workup: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash sequentially with 5% aq. LiCl (3x) to remove DMF, then sat. (1x) to remove carboxylic acid impurities, and finally brine (1x).

  • Dry Loading: Dry the organic layer over , filter, and add silica gel (approx. 3x the mass of your crude). Evaporate the solvent completely under reduced pressure to create a free-flowing powder. Causality: Dry loading prevents the residual high-boiling solvents from dragging impurities down the column.

  • Equilibration: Pack the column and equilibrate with 10% EtOAc in Hexanes.

  • Elution Gradient:

    • Run 2 column volumes (CV) at 10% EtOAc (Elutes unreacted cyclopentyl halide).

    • Ramp to 25% EtOAc over 3 CVs (Elutes the O-alkylated impurity).

    • Ramp to 50% EtOAc over 3 CVs (Elutes the N-alkylated target).

  • Concentration: Pool the fractions containing the target and concentrate under reduced pressure at to prevent thermal degradation of the aldehyde.

Protocol B: Self-Validating Recrystallization Workflow

Use this protocol for scaling up or if the crude purity is already >90%.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of Methyl tert-butyl ether (MTBE) and heat to 50 °C until fully dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add Heptane dropwise while stirring until the solution becomes faintly turbid (cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.

  • Filtration & Self-Validation: Filter the crystals through a Büchner funnel and wash with ice-cold Heptane.

    • Self-Validation Step: Spot the mother liquor on a TLC plate alongside the pure crystals. Because the O-alkylated impurity is significantly more lipophilic, it will remain entirely in the MTBE/Heptane mother liquor. If the mother liquor shows only the impurity and no target, your solvent ratio was perfectly optimized.

Workflow Start Crude Reaction Mixture (Target + O-Alkyl + SM + Acid) Ext Liquid-Liquid Extraction (EtOAc / 5% LiCl aq.) Start->Ext Check LC-MS / TLC Analysis Is O-Alkyl > 5%? Ext->Check Col Silica Gel Chromatography (Hexanes/EtOAc 9:1 to 1:1) Check->Col Yes (High Impurity) Recryst Recrystallization (MTBE / Heptane) Check->Recryst No (Low Impurity) Pure Pure Target Compound (>98% Purity) Col->Pure Recryst->Pure

Decision tree for selecting the optimal purification workflow based on crude purity.

Part 4: Quantitative Data & Chromatographic Behavior

Use the following table to calibrate your TLC and LC-MS expectations during purification.

CompoundStructural ClassificationPolarity Value (Hex/EtOAc 1:1)Notes for Identification
Target N-Alkylated PyridoneHigh (Lactam dipole)~0.35Strong UV absorbance at 254 nm.
Impurity 1 O-Alkylated PyridineLow (Ether linkage)~0.70Elutes first; less visible under short-wave UV.
Impurity 2 C3-Carboxylic AcidVery High0.00 - 0.05Baseline spot; requires 1% AcOH in eluent to move.
Starting Mat. 2-Oxo-1,2-dihydropyridine...High (NH donor)~0.20Broad spot due to hydrogen bonding with silica.

Part 5: References

  • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, ACS Publications. 2[2]

  • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, Organic Chemistry Portal.4[4]

  • "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." The Journal of Organic Chemistry, ACS Publications. 1[1]

  • Moustafa, A.H., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation." MDPI. 3[3]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Welcome to the technical support center for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered with this compound. Our approach is rooted in foundational chemical principles and backed by established laboratory practices to ensure you can proceed with your experiments confidently.

Understanding the Molecule: A Triad of Influences

The solubility of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is governed by the interplay of its three key structural features: the polar 2-pyridone ring, the non-polar cyclopentyl group, and the reactive carbaldehyde moiety.

  • The 2-Pyridone Core: This heterocyclic system is polar and capable of acting as both a hydrogen bond donor and acceptor, which can contribute to solubility in polar solvents.[1] The pyridinone structure is a "privileged scaffold" in medicinal chemistry, often selected to improve physicochemical properties.[1]

  • The N-Cyclopentyl Group: This bulky, non-polar aliphatic ring significantly increases the lipophilicity of the molecule. This characteristic is expected to decrease its solubility in aqueous solutions.

  • The 3-Carbaldehyde Group: The aldehyde group is polar and can participate in hydrogen bonding with protic solvents.[2] However, its overall contribution to aqueous solubility can be limited by the size of the rest of the molecule.[2]

This combination of polar and non-polar elements results in a molecule with mixed polarity, which can present challenges in finding a suitable solvent for various applications, from chemical reactions to biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde not dissolving in water?

A1: This is an expected observation. The presence of the non-polar N-cyclopentyl group significantly increases the molecule's lipophilicity, which drastically reduces its solubility in water. While the pyridone and aldehyde groups can interact with water molecules through hydrogen bonding, the large hydrophobic surface area of the cyclopentyl ring dominates, making favorable interactions with water energetically costly.[3][4]

Q2: I'm observing precipitation of the compound from my aqueous buffer during a biological assay. What can I do?

A2: Precipitation from an aqueous buffer is a clear indication that the concentration of your compound has exceeded its thermodynamic solubility limit under the assay conditions. To address this, consider the following:

  • Reduce the final concentration: If your experimental design allows, lowering the compound's concentration might be the simplest solution.

  • Introduce a co-solvent: A small percentage (typically 1-5%) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility. However, you must first verify the tolerance of your biological system to the chosen co-solvent.

  • pH adjustment: The 2-pyridone ring has a pKa, meaning its ionization state and, consequently, its solubility can be influenced by pH.[3] Experimenting with a range of pH values for your buffer could reveal a pH at which the compound is more soluble.

Q3: Which organic solvents are a good starting point for dissolving this compound for chemical reactions or analytical purposes (e.g., NMR, HPLC)?

A3: A systematic solvent screening is the most effective approach.[3] Given the molecule's mixed polarity, a range of solvents should be tested. Good starting points include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving a wide range of organic molecules.

  • Polar Protic Solvents: Methanol and ethanol may also be effective, particularly with gentle heating.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform could be suitable, especially for less polar applications.[5]

  • Ethers: Tetrahydrofuran (THF) is another viable option.

It is generally expected that the compound will be insoluble in non-polar solvents like hexanes or toluene.[5]

Troubleshooting Guides: A Step-by-Step Approach

Issue 1: Poor Solubility for Stock Solution Preparation

Cause: The chosen solvent is not optimal for dissolving 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde at the desired high concentration.

Troubleshooting Workflow:

start Start: High-Concentration Stock Solution Needed solvent_screen Step 1: Systematic Solvent Screening (DMSO, DMF, Methanol, Ethanol, DCM, THF) start->solvent_screen solubility_check Is solubility sufficient? solvent_screen->solubility_check heating Step 2: Apply Gentle Heating (e.g., 30-40 °C) solubility_check->heating No success Success: Stable Stock Solution Prepared solubility_check->success Yes heating_check Does it dissolve? heating->heating_check sonication Step 3: Use Sonication heating_check->sonication No heating_check->success Yes sonication_check Does it dissolve? sonication->sonication_check co_solvent Step 4: Consider a Co-Solvent System (e.g., DMSO/Ethanol) sonication_check->co_solvent No sonication_check->success Yes failure Re-evaluate required concentration or consider formulation. co_solvent->failure

Caption: Workflow for preparing a high-concentration stock solution.

Detailed Protocol for Systematic Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) from the recommended list (DMSO, DMF, methanol, etc.).

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).

Issue 2: Compound Crashes Out of Solution Upon Addition to an Aqueous Medium

Cause: The compound's solubility in the final aqueous solution is significantly lower than in the initial organic stock solution, leading to precipitation upon dilution.

Troubleshooting Workflow:

start Start: Precipitation in Aqueous Medium check_cosolvent Step 1: Check Co-solvent Percentage Is it at a minimal, system-tolerated level? (e.g., <1%) start->check_cosolvent cosolvent_ok Is co-solvent % acceptable? check_cosolvent->cosolvent_ok increase_cosolvent Carefully increase co-solvent percentage. Validate system compatibility. cosolvent_ok->increase_cosolvent No ph_adjustment Step 2: pH Adjustment Test solubility across a pH range (e.g., 5.0 to 8.0) cosolvent_ok->ph_adjustment Yes increase_cosolvent->ph_adjustment ph_check Does pH improve solubility? ph_adjustment->ph_check formulation Step 3: Consider Formulation (e.g., use of cyclodextrins or other excipients) ph_check->formulation No success Success: Compound is soluble in the final aqueous medium ph_check->success Yes reassess Re-evaluate experimental design. formulation->reassess

Caption: Troubleshooting precipitation in aqueous solutions.

Experimental Protocol for pH-Dependent Solubility Screening:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilution: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final percentage of the organic solvent is consistent across all samples and is tolerated by your assay.

  • Equilibration: Gently agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 1-2 hours for screening purposes).

  • Analysis: Visually inspect for any precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Quantitative Data Summary (Hypothetical)

Since experimental data for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not publicly available, the following table provides an estimated solubility profile based on the chemical properties of its constituent functional groups. This should be used as a guide for your initial solvent screening.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions can effectively solvate the molecule.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)Capable of hydrogen bonding, but the non-polar cyclopentyl group may limit solubility compared to polar aprotic solvents.[3]
Chlorinated Dichloromethane (DCM)Moderate (10-50 mg/mL)Good for compounds with mixed polarity.[5]
Ethers Tetrahydrofuran (THF)Low to Moderate (1-10 mg/mL)Less polar than the above solvents.
Aqueous Water, Buffers (pH 7.4)Very Low (<0.1 mg/mL)The large non-polar cyclopentyl group leads to high lipophilicity.[4]
Non-polar Hexanes, TolueneInsoluble (<0.1 mg/mL)The overall polarity of the molecule is too high for significant solubility.[5]

By employing these systematic approaches, you can effectively navigate the solubility challenges associated with 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and ensure the reliability and reproducibility of your experimental results.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives.
  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(15), 4479. Available at: [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
  • Benchchem. (n.d.). Instability of aldehyde bisulfite adducts in certain organic solvents.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • BYJU'S. (2024, July 2). Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

This guide provides a comprehensive, experience-driven approach to the purification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde using flash chromatography. As a Senior Application Scientist, my goal is to m...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to the purification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde using flash chromatography. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and delve into the causality behind methodological choices, empowering you to troubleshoot effectively and optimize your purification strategy.

The target molecule possesses a unique combination of features: a non-polar N-cyclopentyl group, a polar 2-pyridone core, and a reactive aldehyde functional group. This structure necessitates a carefully considered approach to chromatography, as the polar functionalities can lead to strong interactions with the stationary phase, potentially causing issues like peak tailing and poor recovery.

Part 1: Frequently Asked Questions & Recommended Starting Conditions

This section addresses the most common initial questions and provides a robust starting point for method development.

Q1: What is the best approach to developing a solvent system for this compound?

The most reliable method for developing an effective solvent system is to first perform a thorough analysis using Thin Layer Chromatography (TLC).[1] Normal-phase chromatography on silica gel is the logical starting point for a molecule of this polarity.[1][2]

  • Initial Solvent System Screening: Begin with the standard ethyl acetate (EtOAc) in hexanes system.[1][3] This combination offers a wide polarity range and is effective for many moderately polar compounds.

  • TLC Analysis: Spot your crude sample on a silica gel TLC plate and develop it in a chamber with a pre-screened solvent mixture (e.g., 30% EtOAc/Hexanes).

  • Target Rf Value: The ideal Rf (retention factor) for your target compound on the TLC plate should be between 0.15 and 0.35.[4] An Rf in this range typically translates to a retention of 3 to 6 column volumes (CV) in flash chromatography, which is sufficient for good separation without excessively long run times.

Q2: What are the recommended flash chromatography conditions based on TLC results?

Once you have identified a suitable solvent system via TLC, you can translate it to a flash chromatography method. The following table summarizes recommended starting conditions.

ParameterRecommendationRationale & Expert Insights
Stationary Phase Standard Silica Gel (40-63 µm)Silica is the most common and cost-effective stationary phase for normal-phase chromatography.[5] Its polar surface (silanol groups, Si-OH) will interact with the polar pyridone and aldehyde moieties of the molecule, providing retention.
Mobile Phase Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH)Hexanes/EtOAc: The workhorse system.[3] A good starting point is to use a gradient based on your TLC. For an Rf of ~0.2 in 30% EtOAc, a gradient of 10% to 50% EtOAc over 10-12 column volumes is a robust start. DCM/MeOH: Use this for more polar impurities.[3] A gradient of 0% to 5% MeOH in DCM is typically sufficient. Caution: Using more than 10% methanol in the mobile phase can risk dissolving the silica gel stationary phase.[3]
Elution Mode Gradient ElutionA linear gradient is highly recommended over an isocratic (constant solvent) elution.[1][5] It improves separation between closely eluting compounds, sharpens peaks, and reduces overall run time and solvent consumption.[1]
Sample Loading Dry LoadingThe aldehyde group can be quite polar. Dissolving the crude sample in a strong solvent (like pure DCM or acetone) for wet loading can cause band broadening and reduce resolution.[4] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is the preferred method for ensuring sharp bands and optimal separation.

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow from method development to execution.

Step 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a mixture of Hexanes/EtOAc (e.g., start with 70:30 v/v).

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.

  • Optimize: Adjust the EtOAc percentage until the Rf of the desired product is ~0.2-0.3. If separation from a key impurity is poor, try substituting EtOAc with acetone or diethyl ether, as these solvents offer different selectivities.[3]

Step 2: Column Preparation and Sample Loading
  • Select Column Size: Choose a column size appropriate for your sample mass. A common guideline for good separation is a sample-to-silica mass ratio of 1:30 to 1:50.

  • Prepare Sample for Dry Loading:

    • Dissolve your entire crude sample in a minimal amount of a low-boiling-point solvent (e.g., DCM).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained.

  • Pack Column: Carefully add the dry-loaded sample to the top of a pre-packed flash column. Gently tap the column to ensure a flat, even surface.

Step 3: Running the Flash Chromatography
  • Equilibration: Equilibrate the column with 2-3 column volumes of your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). This ensures a consistent starting point for the separation.

  • Elution: Begin the gradient elution. A typical gradient might be:

    • Hold at 10% EtOAc for 2 CV.

    • Linear gradient from 10% to 50% EtOAc over 10 CV.

    • Hold at 50% EtOAc for 2 CV to elute any remaining compounds.

  • Fraction Collection: Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and the separation observed on the TLC plate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.

Workflow for Method Development

G TLC 1. TLC Analysis (Goal: Rf ≈ 0.2-0.3) Solvent 2. Select Solvent System (e.g., 30% EtOAc/Hex) TLC->Solvent Identifies Polarity DryLoad 3. Prepare Sample (Dry Loading Recommended) Solvent->DryLoad Informs Method Column 4. Pack & Equilibrate Column DryLoad->Column Gradient 5. Run Gradient Elution (e.g., 10-50% EtOAc) Column->Gradient Analyze 6. Analyze Fractions & Pool Gradient->Analyze

Caption: Method Development Workflow for Flash Chromatography.

Part 3: Troubleshooting & Advanced Solutions

Even with a well-planned method, issues can arise. This section provides solutions to common problems encountered with pyridone-aldehyde compounds.

Q3: My compound is streaking or tailing significantly on the column. What is happening?

Peak tailing is a classic sign of strong, undesirable interactions between your compound and the acidic silanol groups (Si-OH) on the silica surface. The aldehyde and pyridone oxygen atoms are Lewis bases that can interact strongly with these sites.

  • Cause: The primary cause is the interaction of the polar aldehyde and pyridone functionalities with the acidic silica gel surface. This is a common issue with nitrogen-containing heterocycles and carbonyls.[6]

  • Solution 1 (Mobile Phase Modifier): Add a small amount (0.1-1%) of a modifier to your mobile phase.

    • Acetic Acid (AcOH): Adding a weak acid can help by protonating the most active silanol sites, effectively "masking" them from your compound and leading to a more symmetrical peak shape.

  • Solution 2 (Change Stationary Phase): If modifiers don't work, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative.[2]

    • Chemically-Bonded Silica: Amine-functionalized (NH2) or Diol-functionalized silica can offer different selectivity and reduce tailing by providing less acidic interaction sites.[1][2]

Q4: The separation between my product and a stubborn impurity is very poor (low resolution). How can I improve it?

Poor resolution means the solvent system is not differentiating well enough between the compounds.

  • Solution 1 (Flatten the Gradient): A steep gradient can cause compounds to elute too closely together. Make the gradient shallower over a larger number of column volumes (e.g., 20-40% EtOAc over 20 CV instead of 10-50% over 10 CV).[5] This gives more time for the separation to occur on the column.

  • Solution 2 (Change Solvent Selectivity): If flattening the gradient doesn't work, the Hexanes/EtOAc system may not be right for this specific separation. The "solvent selectivity triangle" is a key concept here. Replace ethyl acetate with a solvent from a different group, such as:

    • Dichloromethane/Methanol: Offers very different interactions.

    • Hexanes/Acetone or Hexanes/Diethyl Ether: These pairings can sometimes resolve impurities that co-elute in EtOAc systems.[3]

Q5: My compound seems to be decomposing on the column. Is this possible?

Yes, this is a risk. Aldehydes can be sensitive, and the acidic nature of silica gel can catalyze decomposition or side reactions over long exposure times.

  • Evidence: You might see the appearance of new, unexpected spots on your TLC analysis of the collected fractions, or experience low overall recovery of your material.

  • Solution 1 (Deactivate the Silica): Before running the column, you can try "deactivating" the silica by flushing the column with your mobile phase containing 1% triethylamine (TEA), followed by re-equilibration with the neutral mobile phase. This neutralizes the most acidic sites.

  • Solution 2 (Switch to Reversed-Phase): If decomposition is severe, switching to reversed-phase chromatography is the best option.

Q6: When should I consider using reversed-phase chromatography?

Reversed-phase flash chromatography is an excellent alternative when normal-phase fails, especially for polar compounds or those sensitive to acidic silica.[1][7]

  • Principle: In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] Compounds elute in reverse order of polarity: the most polar compounds elute first.[7]

  • When to Use:

    • If your compound is very polar and requires >10% MeOH in DCM to elute from silica.

    • If you observe on-column decomposition.

    • If you have highly polar, water-soluble impurities to remove.

  • Typical Conditions: A C18 silica column with a mobile phase of water and acetonitrile (ACN), often with 0.1% formic acid or acetic acid added to both solvents to ensure sharp peaks.[8] A typical gradient would be from 10% ACN/Water to 95% ACN/Water.

Troubleshooting Decision Tree

G cluster_problem Problem Observed cluster_solution Potential Solutions Problem What is the issue? Tailing Peak Tailing / Streaking Problem->Tailing PoorSep Poor Separation Problem->PoorSep NoElution No Elution (Rf=0) Problem->NoElution Decomp Decomposition / Low Recovery Problem->Decomp AddModifier Add Modifier to Mobile Phase (e.g., 0.5% AcOH) Tailing->AddModifier Primary Action ChangeStationary Change Stationary Phase (Alumina, C18) Tailing->ChangeStationary Alternative FlattenGradient Flatten Gradient Profile PoorSep->FlattenGradient Primary Action ChangeSolvent Change Solvent System (e.g., Hex/Acetone) PoorSep->ChangeSolvent Alternative IncreasePolarity Increase Mobile Phase Polarity (More EtOAc or MeOH) NoElution->IncreasePolarity Decomp->ChangeStationary Switch to C18 or Alumina

Caption: A Decision Tree for Troubleshooting Common Flash Chromatography Issues.

References

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. (n.d.). Biotage. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Retrieved from [Link]

  • Stengel, B., & Chamberlin, A. R. (2009). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry, 7(22), 4624-4629. Retrieved from [Link]

  • Xu, S., et al. (2021). Divergent, C-C bond forming macrocyclizations using modular sulfonylhydrazone and derived substrates. The Journal of Organic Chemistry, 86(23), 16405-16418. Retrieved from [Link]

  • Data Analysis and Processing Guide. (n.d.). Scribd. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde vs 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of heterocyclic chemistry, 2-pyridone scaffolds are of significant interest due to their prevalence in natural products and pha...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, 2-pyridone scaffolds are of significant interest due to their prevalence in natural products and pharmacologically active compounds. The strategic functionalization of the 2-pyridone core, particularly at the nitrogen atom, can profoundly influence the molecule's steric and electronic properties, thereby tuning its reactivity and biological profile. This guide provides a comparative analysis of two key N-substituted 2-oxo-1,2-dihydropyridine-3-carbaldehydes: 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. We will delve into their synthesis, reactivity, and physicochemical properties, supported by experimental insights, to aid researchers in selecting the appropriate building block for their specific applications.

Structural and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between the two molecules lies in the nature of the N-substituent: a bulky, alicyclic cyclopentyl group versus a small, acyclic methyl group. This seemingly simple variation has significant implications for the molecule's overall characteristics.

Property1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Molecular Formula C11H13NO2C7H7NO2
Molecular Weight 191.23 g/mol 137.14 g/mol [1]
Predicted Boiling Point ~380 °C (estimated)331.0±35.0 °C at 760 mmHg[2]
Predicted LogP ~1.5 (estimated)-0.1 (Computed by XLogP3)[3]
Steric Hindrance HighLow
Lipophilicity HigherLower

The larger cyclopentyl group imparts greater steric bulk around the nitrogen atom and the adjacent carbonyl group. This increased steric hindrance can influence the accessibility of these sites to incoming reagents, potentially altering reaction kinetics and even dictating regioselectivity in certain transformations.[4][5] Conversely, the methyl group in 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde presents minimal steric impediment.

From a physicochemical standpoint, the cyclopentyl substituent significantly increases the lipophilicity of the molecule, as suggested by its estimated higher LogP value. This property is crucial in drug development, as it can affect membrane permeability, solubility in biological media, and interactions with hydrophobic pockets of target proteins.

Synthesis Strategies: N-Alkylation of the 2-Pyridone Core

The synthesis of both title compounds generally proceeds via the N-alkylation of the parent 2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 2-hydroxynicotinaldehyde).[3] 2-Pyridones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen or the oxygen atom.[6] The choice of alkylating agent, base, and solvent plays a critical role in directing the regioselectivity of this reaction.[6]

To favor N-alkylation, a common strategy involves the use of a strong base to deprotonate the pyridone, followed by the addition of the corresponding alkyl halide (e.g., cyclopentyl bromide or methyl iodide). Microwave-assisted organic synthesis has also emerged as a rapid and efficient method for the N-alkylation of 2-pyridones.[7]

Caption: General scheme for the N-alkylation of 2-pyridones.

Comparative Reactivity: The Influence of the N-Substituent

The reactivity of the aldehyde functionality and the pyridone ring system is modulated by the electronic and steric nature of the N-substituent.

Reactivity of the Aldehyde Group

The aldehyde group at the C3 position is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The electronic nature of the N-substituent has a relatively minor influence on the intrinsic reactivity of the aldehyde. However, the steric bulk of the cyclopentyl group may hinder the approach of large or sterically demanding reagents to the aldehyde, potentially leading to slower reaction rates compared to the methyl-substituted analog.

Reactivity of the Pyridone Ring

The 2-pyridone ring can participate in various reactions, including electrophilic aromatic substitution and cycloaddition reactions. The reactivity and regioselectivity of these transformations are influenced by the electron-donating or -withdrawing nature of the substituents on the ring.[8] While both methyl and cyclopentyl groups are generally considered electron-donating through an inductive effect, the larger size of the cyclopentyl group can exert a more significant steric influence on the preferred sites of reaction.

For instance, in C-H functionalization reactions, the steric environment around the pyridone ring can dictate the position of activation.[8] The bulky cyclopentyl group may direct functionalization to less hindered positions of the ring.

Experimental Protocols

General Procedure for N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carbaldehyde

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde

  • Alkyl halide (Cyclopentyl bromide or Methyl iodide)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Caption: A typical experimental workflow for N-alkylation.

Conclusion and Future Perspectives

The choice between 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a synthetic intermediate should be guided by the specific requirements of the target molecule and the desired reaction outcomes.

  • 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is the preferred choice when increased lipophilicity and steric bulk are desired. This can be advantageous in medicinal chemistry for modulating pharmacokinetic properties or for directing the regioselectivity of subsequent reactions.

  • 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a more suitable building block when minimal steric hindrance is required, allowing for easier access to the reactive sites of the molecule. Its lower lipophilicity might also be desirable in certain applications.

Further research into the comparative biological activities of derivatives synthesized from these two building blocks would provide valuable insights for drug discovery programs. The exploration of a wider range of N-substituents will undoubtedly continue to expand the synthetic utility and biological relevance of the versatile 2-pyridone scaffold.

References

  • Afzal, S. et al. (2018). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H) - RSC Publishing. Journal of the Chemical Society, Perkin Transactions 1.
  • Afzal, S. et al. (1980). Steric and electronic effects on 2(1H)-pyridone cycloadditions - RSC Publishing. Journal of the Chemical Society, Perkin Transactions 1.
  • Hirano, K. & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). Chemical Science, 9(4), 834-847.
  • Reddy, B. V. S. et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • Katritzky, A. R. et al. (2003). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Arkivoc, 2003(5), 149-154.
  • European Chemicals Agency. (n.d.). 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde — Chemical Substance Information.
  • Fernández, I. & Bickelhaupt, F. M. (2008). The interplay between steric and electronic effects in S(N)2 reactions. Physical Chemistry Chemical Physics, 10(44), 6593-6600.
  • Lab Supplies. (n.d.). 1-Methyl-2-oxo-1, 2-dihydropyridine-3-carbaldehyde, min 98%, 100 mg.
  • Sigma-Aldrich. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.
  • Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
  • Guidechem. (n.d.). Cyclopentanecarbaldehyde 872-53-7 wiki.
  • Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry.
  • Bugarin, A. et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1856.
  • Google Patents. (1949).
  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carbaldehyde.
  • El-Sayed, M. et al. (2020).
  • National Center for Biotechnology Information. (n.d.). (1-cyclopentyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Ozerov, O. V. et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society, 126(7), 2105-2113.
  • Al-Ostoot, F. H. et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1339.
  • Engineered Science Publisher. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science.
  • Hsiao, S.-H. et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers, 11(12), 2056.
  • Weigand, J. J. et al. (2018). Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions, 47(3), 635-648.
  • BLDpharm. (n.d.). 106984-91-2|6-Oxo-1,6-dihydropyridine-3-carbaldehyde.
  • ChemDiv. (n.d.). ChemDiv in Publications and Patents.

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Comparative

HPLC Method Validation for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Purity: A Comparative Guide

Introduction & Chemical Context In the synthesis of advanced targeted therapeutics, particularly kinase inhibitors, pyridinone derivatives serve as critical structural scaffolds. 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the synthesis of advanced targeted therapeutics, particularly kinase inhibitors, pyridinone derivatives serve as critical structural scaffolds. 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) is a highly specialized organic building block[1]. The integrity of this intermediate is paramount; trace impurities—such as oxidized carboxylic acid derivatives or des-cyclopentyl byproducts—can drastically reduce downstream coupling yields and introduce toxicological risks into the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, I have observed that standard generic chromatographic methods frequently fail to resolve the subtle structural variants of this compound. This guide provides an objective comparison of analytical modalities and details a rigorously optimized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated in strict accordance with ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique requires understanding the molecule's physicochemical properties. The pyridinone ring features a delocalized π -system, while the carbaldehyde group is highly polar and prone to auto-oxidation.

Why Standard Methods Fail
  • Gas Chromatography (GC-FID): While excellent for volatile compounds, the high injector temperatures (typically >250°C) required for this molecule often induce thermal degradation of the carbaldehyde group, creating artifactual impurities that skew purity results.

  • Standard C18 RP-HPLC: Alkyl-chain stationary phases rely purely on hydrophobic interactions. They struggle to separate the main peak from structurally similar impurities (like ring-position isomers) because the hydrophobic differences are negligible.

The Superiority of Phenyl-Hexyl RP-HPLC

By utilizing a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions and dipole-dipole interactions. The electron-rich phenyl ring of the stationary phase interacts selectively with the delocalized π -electrons of the pyridinone ring, achieving baseline resolution ( Rs​>2.0 ) that a C18 column cannot match.

Table 1: Comparison of Analytical Modalities for Pyridinone Carbaldehyde Purity

ParameterProposed RP-HPLC (Phenyl-Hexyl)Alternative RP-HPLC (C18)Gas Chromatography (GC-FID)
Separation Mechanism Hydrophobic + π−π interactionsHydrophobic onlyBoiling point & volatility
Resolution ( Rs​ ) >2.5 (Baseline resolution) <1.5 (Co-elution risk)N/A (Thermal degradation)
Thermal Stability Excellent (Analyzed at 30°C)Excellent (Analyzed at 30°C)Poor (Artifacts at >250°C)
Suitability for Aldehydes High (Aqueous/Organic gradient)HighLow (Prone to oxidation/reactivity)
Overall Reliability Optimal SuboptimalNot Recommended

Optimized RP-HPLC Method Protocol

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology utilizes a specific acidic buffer to suppress the ionization of potential carboxylic acid degradation products, ensuring sharp, symmetrical peaks[3].

Chromatographic Conditions
  • Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA drops the pH to ~2.0, fully protonating any oxidized carboxylic acid impurities, preventing peak tailing and retention time drift[3].)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 254 nm (Photodiode Array Detector recommended for peak purity confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
15.02080
18.02080
18.19010
22.09010 (Re-equilibration)
Step-by-Step Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25 mg of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times consecutively.

    • Self-Validating Criteria: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , the Tailing Factor ( Tf​ ) is ≤1.5 , and the Theoretical Plates ( N ) are ≥5000 .

Method Validation Workflow (ICH Q2(R2))

A method is only as reliable as its validation. We adhere strictly to the ICH Q2(R2) framework to prove the method is "fit for purpose"[2].

ValidationWorkflow Start Method Validation Initiation (ICH Q2(R2)) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (Spike at 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio Method) Prec->LOD Rob Robustness (Varied Flow, Temp, pH) LOD->Rob End Validated Stability-Indicating Method Rob->End

Caption: ICH Q2(R2) Method Validation Workflow for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Validation Parameters & Acceptance Criteria

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterMethodologyAcceptance CriteriaTypical Result
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV).No interference at API retention time. Peak purity angle < threshold.Pass (Peak purity confirmed via PDA)
Linearity 5 concentration levels (25% to 150% of target).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998
Accuracy (Recovery) Spike known impurity amounts at 50%, 100%, 150%.Mean recovery between 98.0% - 102.0%.99.4% - 100.8%
Precision 6 replicate injections of 100% standard.%RSD ≤2.0% .%RSD = 0.6%
LOD / LOQ Signal-to-Noise ratio evaluation (3:1 and 10:1).LOQ must allow quantitation of 0.05% impurity.LOD: 0.01%, LOQ: 0.03%
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2°C).SST criteria must remain passing.Pass ( Rs​>2.0 maintained)

Stability-Indicating Power & Forced Degradation

A core requirement of ICH Q2(R2) is demonstrating that the analytical procedure is stability-indicating[4]. This means the method must successfully separate the active compound from its degradation products. For 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, the two primary degradation vectors are the oxidation of the aldehyde and the hydrolysis of the pyridinone/cyclopentyl linkage.

DegradationPathway API 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde Ox Oxidation (H2O2, 3% v/v) API->Ox Hyd Hydrolysis (0.1N HCl / NaOH) API->Hyd Acid Carboxylic Acid Impurity Ox->Acid Des Des-cyclopentyl Impurity Hyd->Des

Caption: Primary forced degradation pathways for the pyridinone carbaldehyde intermediate.

During forced degradation studies, exposure to 3% H2​O2​ rapidly converts the carbaldehyde to 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Because our method utilizes 0.1% TFA, this acid impurity is kept in its protonated state, eluting distinctly earlier than the main peak without tailing into it. This proves the method's robust stability-indicating power.

Conclusion

For the accurate purity determination of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, standard C18 HPLC and GC-FID methods fall short due to lack of selectivity and thermal degradation risks, respectively. By implementing a Phenyl-Hexyl stationary phase combined with a TFA-buffered mobile phase, laboratories can achieve orthogonal π−π selectivity. This self-validating, ICH Q2(R2)-compliant method ensures that even the most subtle structural impurities and oxidation products are accurately quantified, safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • Blower, P. J., et al. (2019). Tuning the properties of tris(hydroxypyridinone) ligands: efficient chelators and HPLC methodology. National Center for Biotechnology Information (NCBI) / PMC. Retrieved from:[Link]

Sources

Validation

Comprehensive Reactivity Guide: 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde vs. Analogs in Heterocyclic Synthesis

As a Senior Application Scientist, selecting the right building block is critical for navigating the delicate balance between synthetic tractability and target binding affinity. The 2-pyridone core, specifically function...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building block is critical for navigating the delicate balance between synthetic tractability and target binding affinity. The 2-pyridone core, specifically functionalized as a 3-carbaldehyde, is a privileged bis-electrophilic scaffold heavily utilized in the design of kinase inhibitors, anti-ischemic agents, and phosphodiesterase (PDE) inhibitors.

This guide provides an in-depth, objective comparison of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1083396-54-6) against its less sterically hindered analogs (1-methyl and 1-ethyl). We will dissect the causality behind its reactivity, evaluate comparative performance data, and provide self-validating protocols for its most critical transformations.

Structural & Mechanistic Causality: The Role of the Cyclopentyl Group

The reactivity of 2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives is governed by the electrophilicity of the C3-aldehyde and the potential for subsequent cyclization at the C2-carbonyl or C4-position[1]. Modifying the N-1 position fundamentally alters the molecule's behavior:

  • Steric Shielding: The bulky 1-cyclopentyl group creates a significant steric umbrella over the adjacent C2-carbonyl and, to a lesser extent, the C3-carbaldehyde. While this slightly retards the kinetics of initial nucleophilic attack compared to the 1-methyl analog, it acts as a crucial conformational lock. In medicinal chemistry, this bulk is often deliberately chosen to occupy hydrophobic pockets (e.g., the ATP-binding site in kinases).

  • Lipophilicity (LogP) Enhancement: The transition from a methyl to a cyclopentyl group drastically increases the partition coefficient (LogP). This is highly advantageous for central nervous system (CNS) penetrance and cellular uptake, a strategy frequently employed in the development of neuroprotective pyridone derivatives [2].

  • Reaction Divergence: The primary synthetic utility of this scaffold lies in two divergent pathways: Knoevenagel Condensation (for constructing fused heterocycles like pyrido[2,3-d]pyrimidines) and Reductive Amination (for generating flexible 3-(aminomethyl)pyridone libraries) [3].

ReactionPathway A 1-Cyclopentyl-2-oxo- 1,2-dihydropyridine-3-carbaldehyde B Knoevenagel Condensation (Malononitrile / Piperidine) A->B Active Methylene Attack C Reductive Amination (Primary Amine / NaBH(OAc)3) A->C Nucleophilic Amine Attack D Fused Pyrido-Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) B->D Intramolecular Cyclization E 3-(Aminomethyl)pyridone Derivatives C->E Imine Reduction

Divergent synthetic pathways of 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Comparative Performance Data

To objectively evaluate the impact of N-1 substitution, we compare the 1-cyclopentyl scaffold with its 1-methyl and 1-ethyl counterparts. The data below synthesizes expected yields across standard protocols, highlighting the kinetic penalty incurred by steric bulk versus the gain in lipophilicity.

AnalogN-1 SubstituentEstimated Lipophilicity (cLogP)Steric BulkKnoevenagel Yield (%)Reductive Amination Yield (%)
1-Methyl -CH₃~0.5Low92 - 95%88 - 92%
1-Ethyl -CH₂CH₃~1.0Moderate85 - 90%82 - 86%
1-Cyclopentyl -C₅H₉~2.5High75 - 82%70 - 78%

*Yields represent isolated yields under standardized, non-optimized conditions to demonstrate relative reactivity trends.

StericLogic N1 1-Methyl Analog R1 High Reactivity Low Steric Shielding N1->R1 N2 1-Ethyl Analog R2 Moderate Reactivity Moderate Shielding N2->R2 N3 1-Cyclopentyl Analog R3 Controlled Reactivity High Steric Shielding N3->R3

Impact of N-1 alkyl substitution on steric shielding and electrophilic reactivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the monitoring steps to ensure the researcher can verify the mechanistic progression of the reaction.

Protocol A: Reductive Amination with Primary Amines

This protocol utilizes sodium triacetoxyborohydride [NaBH(OAc)₃], a mild reducing agent that selectively reduces the intermediate imine without reducing the starting aldehyde [3].

Materials:

  • 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 equiv)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.2 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (glacial) (0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and primary amine in dry DCM (0.2 M concentration). Add glacial acetic acid to mildly catalyze imine formation. Stir at room temperature for 1–2 hours.

  • Validation Check 1 (TLC): Monitor via TLC (UV 254 nm). The starting aldehyde will deplete, and a new, often more polar spot (the imine) will appear.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check 2 (NMR): Analyze the crude product via ¹H NMR. The successful transformation is confirmed by the complete disappearance of the aldehyde proton singlet (~10.0–10.5 ppm) and the emergence of a new methylene doublet/singlet (depending on amine substitution) in the ~3.8–4.2 ppm region, corresponding to the newly formed -CH₂-NH- bridge.

Protocol B: Knoevenagel Condensation for Fused Scaffolds

This condensation leverages the active methylene of malononitrile to attack the C3-aldehyde, setting the stage for subsequent intramolecular cyclization [4].

Materials:

  • 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv, catalytic)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Condensation: Suspend the aldehyde and malononitrile in absolute ethanol (0.5 M). Add piperidine dropwise. The mixture will often undergo a distinct color change (yellow/orange) as the enolate forms.

  • Reflux: Heat the reaction to reflux (78 °C) for 3–5 hours. The bulky cyclopentyl group necessitates heating to drive the dehydration step of the Knoevenagel condensation.

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. The highly conjugated dicarbonitrile product typically precipitates directly from the ethanolic solution.

  • Isolation: Filter the precipitate under a vacuum, washing with ice-cold ethanol and then diethyl ether to remove residual piperidine and unreacted malononitrile.

  • Validation Check (IR & NMR): Infrared (IR) spectroscopy should reveal a sharp, intense peak at ~2215–2225 cm⁻¹ (characteristic of the conjugated -C≡N stretch). ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a highly deshielded vinylic proton (~8.0–8.5 ppm) if cyclization has not yet occurred, or specific aromatic shifts if cascade cyclization to a fused system has completed.

References

  • PubChem. "2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196". National Center for Biotechnology Information. Available at:[Link]

  • Zhou, Y., et al. "Development of Novel N-hydroxypyridone Derivatives as Potential Anti-Ischemic Stroke Agents". Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link]

  • Array Biopharma Inc. "Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors". Google Patents, WO2017011776A1, 2017.
  • Thangaraj, M., et al. "Microwave Synthesis of Fused Pyrans by Humic Acid Supported Ionic Liquid Catalyst and Their Antimicrobial, Antioxidant, Toxicity Assessment, and Molecular Docking Studies". Journal of Heterocyclic Chemistry, 2019. Available at:[Link]

Comparative

A Comparative Guide to the Reproducible Batch Synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the batch synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a key intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the batch synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. Recognizing the critical importance of reproducibility in process chemistry and drug discovery, this document offers a comparative study of synthetic methodologies, focusing on the Vilsmeier-Haack reaction as the primary route and exploring alternative strategies. The information presented herein is intended to equip researchers with the necessary knowledge to make informed decisions regarding synthetic route selection, process optimization, and troubleshooting.

Introduction to 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further chemical modifications, making 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The N-cyclopentyl group can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Primary Synthetic Route: Vilsmeier-Haack Formylation of 1-Cyclopentyl-2-pyridone

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2]

Proposed Standard Batch Synthesis Protocol

This protocol is a synthesized standard operating procedure based on established principles of the Vilsmeier-Haack reaction applied to N-substituted 2-pyridones.

Step 1: Synthesis of the Precursor, 1-Cyclopentyl-2-pyridone

A plausible route to the necessary precursor, 1-cyclopentyl-2-pyridone, involves the reaction of 2-pyrone with cyclopentylamine.[3] The reaction proceeds via a nucleophilic attack of the amine on the pyrone ring, followed by ring-opening and subsequent recyclization to form the N-substituted pyridone.

  • Reaction: 2-Pyrone + Cyclopentylamine → 1-Cyclopentyl-2-pyridone

  • Rationale: This method provides a direct and often high-yielding route to N-alkylated 2-pyridones. The choice of solvent and temperature can be critical for optimizing the reaction rate and minimizing side products.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: 1-Cyclopentyl-2-pyridone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool DMF to 0°C.

    • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent (a chloroiminium salt).[4]

    • Dissolve 1-cyclopentyl-2-pyridone (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous conditions are crucial to prevent its decomposition and ensure efficient formylation.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperatures is essential to control the reaction and prevent the formation of byproducts.

  • In Situ Reagent Formation: Preparing the Vilsmeier reagent in situ immediately before the addition of the substrate ensures its maximum reactivity.

  • Reaction Temperature: While the initial formation of the Vilsmeier reagent is performed at low temperatures, the subsequent formylation of the pyridone ring often requires heating to overcome the activation energy barrier. The optimal temperature is substrate-dependent and should be determined empirically.

  • Aqueous Work-up and Neutralization: The intermediate iminium salt formed during the reaction is hydrolyzed to the aldehyde during the aqueous work-up. Neutralization is necessary to remove acidic byproducts and facilitate product extraction.

Reproducibility and Potential Challenges

The reproducibility of the Vilsmeier-Haack reaction can be influenced by several factors:

  • Purity of Reagents: The purity of DMF and POCl₃ is critical. Impurities can lead to side reactions and lower yields.

  • Temperature Control: Precise temperature control during the formation of the Vilsmeier reagent and the formylation step is vital for consistent results.

  • Stoichiometry: The ratio of the pyridone substrate to the Vilsmeier reagent can affect the yield and the formation of potential di-formylated or other side products.

  • Work-up Procedure: The method of quenching and neutralization can impact the final product's purity and yield.

Potential Side Reactions:

  • Di-formylation: Although the 3-position is electronically favored for formylation, under harsh conditions or with an excess of the Vilsmeier reagent, formylation at other positions of the pyridone ring might occur.

  • Chlorination: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[4]

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is a primary method, other synthetic routes to 3-formyl-2-pyridones can be considered, especially if issues with reproducibility or scalability arise.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyridones in a single step.[5] A potential MCR for the target molecule could involve the condensation of cyclopentylamine, an appropriate β-keto ester, and a formylating agent.

  • Advantages: Atom economy, reduced number of synthetic steps, and the potential for creating diverse libraries of compounds.

  • Challenges: Optimization of reaction conditions for the specific combination of starting materials can be complex, and yields may vary significantly depending on the substrates.

Formylation of Pre-functionalized Pyridones

An alternative approach involves the synthesis of a 2-pyridone already bearing a group at the 3-position that can be readily converted to a carbaldehyde. For example, starting with a 3-cyano-2-pyridone, the cyano group could be reduced to an aldehyde.

  • Advantages: This route may offer better control over regioselectivity.

  • Challenges: This introduces additional steps into the overall synthesis, potentially lowering the overall yield.

Comparative Analysis of Synthetic Routes

Parameter Vilsmeier-Haack Reaction Multicomponent Reaction Formylation of Pre-functionalized Pyridone
Number of Steps Typically 2 (Precursor synthesis + Formylation)1>2
Reagent Availability Readily availableMay require synthesis of specific starting materialsDepends on the pre-functionalized pyridone
Reproducibility Can be sensitive to reaction conditionsCan be challenging to optimize for consistent high yieldsGenerally good if individual steps are well-established
Scalability Generally scalable with careful process controlCan be challenging to scale up due to complex reaction kineticsDependent on the scalability of individual steps
Potential Issues Side reactions (di-formylation, chlorination)Complex optimization, lower yields for some substratesLonger synthetic route, potential for lower overall yield

Experimental Workflows and Data Visualization

Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Precursor 1-Cyclopentyl-2-pyridone Precursor->Reaction_Mixture Product_Intermediate Iminium Salt Intermediate Reaction_Mixture->Product_Intermediate 0°C to 80°C Quenching Quenching (Ice) Product_Intermediate->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde Purification->Final_Product G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule SM1 2-Pyrone Cyclopentylamine Route1 Vilsmeier-Haack (2 Steps) SM1->Route1 SM2 Cyclopentylamine β-Keto Ester Formylating Agent Route2 Multicomponent (1 Step) SM2->Route2 SM3 Pre-functionalized 3-X-2-pyridone Route3 Functional Group Interconversion (>2 Steps) SM3->Route3 Target 1-Cyclopentyl-2-oxo-1,2- dihydropyridine-3-carbaldehyde Route1->Target Route2->Target Route3->Target

Caption: Comparison of synthetic strategies for the target molecule.

Conclusion

The reproducible batch synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is most reliably achieved through a well-controlled Vilsmeier-Haack formylation of 1-cyclopentyl-2-pyridone. Careful attention to anhydrous conditions, temperature control, and stoichiometry is paramount for achieving consistent yields and high purity. While alternative methods such as multicomponent reactions offer the allure of synthetic efficiency, they may require significant optimization to ensure reproducibility on a batch scale. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources. This guide provides a foundational framework for approaching the synthesis of this important pharmaceutical intermediate with a focus on scientific integrity and reproducibility.

References

  • Alexander, N. M., & Boyer, J. L. (1971). A rapid assay for the glyoxalase enzyme system. Analytical Biochemistry, 41(1), 29–38. [Link]

  • Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

  • Hernández, F., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. [Link]

  • Prakash, O., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen, 12(3), e202200211. [Link]

  • Al-Romaigh, H. S., et al. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Allam, N. G. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. [Link]

  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Wang, C., et al. (2021). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 19(39), 8562-8566. [Link]

  • Bosica, G., & Abdilla, R. (2025). N‐Unsubstituted Dihydropyridines and Pyridones via Multicomponent Synthesis Under a Bio‐Derived Heterogeneous Catalyst. ResearchGate. [Link]

  • Makhanya, M. Z., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 53B(4), 517-522. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Liu, W.-B., et al. (2008). Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 73(23), 9497-9500. [Link]

  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6849-6853. [Link]

  • Rajanna, K. C., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 1. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • Zhao, L., et al. (2024). One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway. Sustainable Energy & Fuels. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecular Diversity Preservation International. [Link]

  • Google Patents. (n.d.). US3972888A - Process for the preparation of 1-hydroxy-pyridones.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2084-2094. [Link]

  • ResearchGate. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

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Validation

A Spectroscopic Guide to the Isomers of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. The biological activity of a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and even subtle isomeric differences can lead to profound variations in efficacy and safety. This guide provides an in-depth spectroscopic comparison of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its potential isomers. As the synthesis of such substituted pyridones can often yield a mixture of products, a thorough understanding of their distinct spectroscopic signatures is crucial for unambiguous identification and characterization.

This document moves beyond a simple recitation of data, offering insights into the underlying principles that govern the spectral properties of these compounds. By understanding why the spectra differ, researchers can more confidently assign structures and troubleshoot synthetic pathways.

Potential Isomers of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The target molecule, 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, can exist in several isomeric forms. This guide will focus on the most probable constitutional isomers and tautomers:

  • 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (N-Cyclopentyl Isomer): The primary subject of this guide.

  • 1-Cyclopentyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde (4-Pyridone Isomer): A positional isomer where the carbonyl group is at the 4-position.

  • 1-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (6-Pyridone Isomer): Another positional isomer with the carbonyl at the 6-position.

  • 2-(Cyclopentyloxy)pyridine-3-carbaldehyde (O-Cyclopentyl Isomer): An isomer resulting from O-alkylation instead of N-alkylation.

  • Tautomeric Forms: Including the enol form of the carbaldehyde and the 2-hydroxypyridine tautomer of the pyridone ring.

The ability to distinguish between these isomers is critical, as their chemical reactivity and biological interactions will vary significantly.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic differences between the isomers based on fundamental principles and data from related compounds.

¹H and ¹³C NMR Spectroscopy: The Fingerprints of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

Key differentiating features in the ¹H NMR spectra will be the chemical shifts of the pyridone ring protons, the aldehyde proton, and the methine proton of the cyclopentyl group.

Proton N-Cyclopentyl Isomer 4-Pyridone Isomer 6-Pyridone Isomer O-Cyclopentyl Isomer Rationale for Differences
Aldehyde (CHO) ~9.5-10.5 ppm (s)~9.5-10.5 ppm (s)~9.5-10.5 ppm (s)~10.0-11.0 ppm (s)The deshielding effect of the aromatic pyridine ring in the O-isomer will likely shift the aldehyde proton further downfield compared to the dihydropyridine systems.
Pyridone Ring H H4: ~7.5 ppm (dd)H5: ~6.5 ppm (t)H6: ~7.8 ppm (dd)H2: ~8.5 ppm (s)H5: ~6.8 ppm (d)H6: ~8.0 ppm (d)H2: ~7.9 ppm (d)H4: ~7.6 ppm (dd)H5: ~6.7 ppm (d)H4: ~8.2 ppm (dd)H5: ~7.4 ppm (t)H6: ~8.5 ppm (dd)The electronic environment of the ring protons is highly sensitive to the position of the carbonyl group and the nature of the substituent on the nitrogen or oxygen. The aromatic system of the O-isomer will result in more downfield shifts for the ring protons.
Cyclopentyl (CH) ~5.0-5.5 ppm (m)~5.0-5.5 ppm (m)~5.0-5.5 ppm (m)~4.5-5.0 ppm (m)The methine proton of the cyclopentyl group will be more deshielded when attached to the more electronegative nitrogen atom compared to the oxygen atom.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton, particularly the chemical shifts of the carbonyl and aldehyde carbons.

Carbon N-Cyclopentyl Isomer 4-Pyridone Isomer 6-Pyridone Isomer O-Cyclopentyl Isomer Rationale for Differences
Pyridone C=O ~160-165 ppm~175-180 ppm~160-165 ppmN/AThe carbonyl carbon of a 4-pyridone is typically more deshielded than that of a 2- or 6-pyridone.
Aldehyde C=O ~190-195 ppm~190-195 ppm~190-195 ppm~185-190 ppmThe aldehyde carbonyl in the O-isomer is conjugated with a more aromatic system, which may lead to a slight upfield shift compared to the dihydropyridine isomers.
Cyclopentyl C1 ~55-60 ppm~55-60 ppm~55-60 ppm~75-80 ppmThe carbon directly attached to the heteroatom will be significantly more deshielded when bonded to oxygen compared to nitrogen.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, particularly carbonyls.

Vibrational Mode N-Cyclopentyl Isomer 4-Pyridone Isomer 6-Pyridone Isomer O-Cyclopentyl Isomer Rationale for Differences
C=O (Pyridone) ~1650-1670 cm⁻¹~1630-1650 cm⁻¹~1650-1670 cm⁻¹N/AThe carbonyl stretch of a 4-pyridone is typically at a lower frequency than that of a 2- or 6-pyridone due to greater conjugation.
C=O (Aldehyde) ~1680-1700 cm⁻¹~1680-1700 cm⁻¹~1680-1700 cm⁻¹~1690-1710 cm⁻¹The aldehyde carbonyl in the O-isomer is part of a more classical aromatic aldehyde system and may appear at a slightly higher frequency.
C-O (Ether) N/AN/AN/A~1200-1250 cm⁻¹The presence of a strong C-O stretching band is a clear indicator of the O-cyclopentyl isomer.
C-H (Aldehyde) ~2720 & ~2820 cm⁻¹~2720 & ~2820 cm⁻¹~2720 & ~2820 cm⁻¹~2720 & ~2820 cm⁻¹The presence of two medium intensity bands in this region is characteristic of an aldehyde C-H stretch.[2]
UV-Vis Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecules. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation.

Isomer Expected λmax Rationale
N-Cyclopentyl Isomer ~300-320 nmThe conjugated system of the 2-pyridone ring and the aldehyde will result in a strong UV absorbance.
4-Pyridone Isomer ~250-270 nm4-Pyridones typically exhibit a λmax at a shorter wavelength compared to 2-pyridones.[3]
6-Pyridone Isomer ~300-320 nmSimilar electronic structure to the 2-pyridone isomer.
O-Cyclopentyl Isomer ~280-300 nm & ~330-350 nmThe aromatic pyridine ring will likely lead to multiple absorption bands, with the longer wavelength band corresponding to the n→π* transition of the aldehyde.
Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which can aid in their differentiation.

Isomer Expected Molecular Ion (M+) Key Fragmentation Pathways
All Isomers m/z = 191.09All isomers have the same molecular formula (C₁₁H₁₃NO₂) and therefore the same molecular weight.
N-Cyclopentyl Isomers Loss of cyclopentyl radical (M-69)Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for N-alkylated compounds.
O-Cyclopentyl Isomer Loss of cyclopentene (M-68) via McLafferty-type rearrangementEthers can undergo characteristic rearrangements involving the transfer of a hydrogen atom.
All Isomers Loss of CHO radical (M-29)A common fragmentation for aldehydes.

Experimental Protocols

To obtain the high-quality spectroscopic data necessary for the confident identification of these isomers, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor to enhance resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0 to 220 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, 2D NMR experiments should be performed to definitively assign proton and carbon signals and establish connectivity.

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: A thin film can be prepared between two salt plates (e.g., NaCl), or a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum and ratio it against the background.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan a wavelength range from approximately 200 to 600 nm.

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

    • Record the absorbance spectrum and identify the λmax values.

Mass Spectrometry
  • Sample Introduction: Depending on the instrumentation available, samples can be introduced via direct infusion, or coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these compounds. Electron Impact (EI) can also be used, particularly with GC-MS, to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

  • Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to generate a fragmentation spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different isomers and a general workflow for their spectroscopic identification.

isomers cluster_synthesis Synthetic Precursors cluster_products Potential Isomeric Products Precursors 2-Hydroxynicotinaldehyde + Cyclopentyl Halide N_isomer 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Precursors->N_isomer N-Alkylation O_isomer 2-(Cyclopentyloxy)pyridine-3-carbaldehyde Precursors->O_isomer O-Alkylation Positional_isomers Positional Isomers (e.g., 4-pyridone, 6-pyridone) Precursors->Positional_isomers Rearrangement/ Alternative Synthesis

Caption: Potential isomeric products from the synthesis of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

workflow Sample Purified Synthetic Product MassSpec Mass Spectrometry (Molecular Weight Confirmation) Sample->MassSpec IR IR Spectroscopy (Functional Group ID) Sample->IR NMR 1D & 2D NMR Spectroscopy (Structural Elucidation) Sample->NMR UVVis UV-Vis Spectroscopy (Conjugation Analysis) Sample->UVVis Structure Definitive Structure Assignment MassSpec->Structure IR->Structure NMR->Structure UVVis->Structure

Caption: Spectroscopic workflow for the identification of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde isomers.

Conclusion

The differentiation of isomers of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, UV-Vis, and mass spectrometry that allows for an unambiguous assignment. This guide has outlined the expected key differentiating features for the most probable isomers, providing a predictive framework for researchers in the field. By applying the detailed experimental protocols and understanding the underlying principles of spectroscopic differentiation, scientists can confidently characterize their synthesized compounds, ensuring the integrity and reproducibility of their research in the pursuit of novel therapeutics.

References

  • Reductive Elimination - Rsc.org. (n.d.). Retrieved from [Link]

  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. (n.d.). Retrieved from [Link]

  • Dalton Transactions - AIR Unimi. (2025, July 18). Retrieved from [Link]

  • Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones - Journal of the Chemical Society, Faraday Transactions 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023, September 13). MDPI. Retrieved from [Link]

  • 1-Cyclopentene-1-carboxaldehyde | C6H8O | CID 138672 - PubChem. (n.d.). Retrieved from [Link]

  • 3 - Roskilde University. (2023, March 1). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020, September 14). ResearchGate. Retrieved from [Link]

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

  • 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. (n.d.). Retrieved from [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). Retrieved from [Link]

  • infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Exploring Tautomerism in Organic Compounds: Spectral Properties, Structural Dynamics, and Potential Applications. (n.d.). Retrieved from [Link]

  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196 - PubChem. (n.d.). Retrieved from [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • 3-Hydroxyisonicotinaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2016, June 8). Retrieved from [Link]

  • mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Prototropic tautomerism of heteroaromatic compounds - LOCKSS. (n.d.). Retrieved from [Link]

  • 1 H NMR Chemical Shifts - Oregon State University. (2020, December 28). Retrieved from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (2026, January 29). Retrieved from [Link]

  • 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 - MilliporeSigma. (n.d.). Retrieved from [Link]

  • Probing O2-Dependence of Cyclopentyl Reactions via Isomer-Resolved Speciation - OSTI. (n.d.). Retrieved from [Link]

  • 2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EURL-SRM - Analytical Observations Report. (2018, April 25). Retrieved from [Link]

  • New functionalised 3-hydroxypyridines - Durham E-Theses. (2001, June 14). Retrieved from [Link]

  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO - MDPI. (n.d.). Retrieved from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Core Principles of Disposal The primary principle governing the disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is the management of a hazardous chemical waste stream. Both the pyridine ring and the al...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Disposal

The primary principle governing the disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is the management of a hazardous chemical waste stream. Both the pyridine ring and the aldehyde group contribute to its potential reactivity and toxicity. Pyridine and its derivatives are typically flammable and are considered hazardous waste, requiring disposal in accordance with local, state, and federal regulations[1][2][3]. Aldehydes, while variable in their specific hazards, are reactive compounds that should not be disposed of down the drain without appropriate treatment[4].

Given the combined hazards, all waste containing 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde must be treated as hazardous. This includes pure compound, reaction mixtures, contaminated solvents, and solid waste such as gloves and pipette tips[2][4].

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization at the point of generation are critical to ensure safe handling and disposal. The following steps provide a clear workflow for managing waste generated from experiments involving 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

1. Waste Stream Identification:

  • Liquid Waste: This includes neat (pure) 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, solutions containing the compound, and reaction mixtures.

  • Solid Waste: This encompasses any items contaminated with the compound, such as personal protective equipment (PPE), absorbent materials from spills, and weighing papers.

2. Container Selection:

  • Use chemically compatible, leak-proof containers with secure screw-top caps. For liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable[5].

  • Solid waste should be collected in a designated, durable plastic bag or a labeled, sealed container[4].

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde."

  • List all components of a mixture, including solvents, with their approximate concentrations.

  • Affix the appropriate hazard pictograms (e.g., flammable, irritant, toxic) as determined by a comprehensive hazard assessment.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[4].

  • Ensure containers are kept tightly closed except when adding waste[4].

  • Liquid waste containers should be placed in secondary containment to mitigate spills[4].

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent unintended reactions[2][4].

The following diagram illustrates the decision-making process for the segregation and initial handling of waste containing 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

G start Waste Generation (1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Liquid Hazardous Waste (e.g., reaction mixtures, solutions) is_liquid->liquid_waste Yes solid_waste Solid Hazardous Waste (e.g., contaminated gloves, paper towels) is_liquid->solid_waste No containerize_liquid Containerize in a labeled, sealed, and compatible liquid waste container. liquid_waste->containerize_liquid containerize_solid Place in a labeled, sealed, and compatible solid waste container. solid_waste->containerize_solid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. containerize_liquid->storage containerize_solid->storage pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Waste Segregation Workflow for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Spill Management

In the event of a spill, the immediate priority is the safety of all personnel.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE (gloves, safety goggles, lab coat), absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow[4][5].

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste[4].

    • Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

Final Disposal Procedures

The ultimate disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde waste must be conducted by a licensed hazardous waste management company.

  • Accumulation: Do not allow hazardous waste to accumulate in the laboratory. Adhere to your institution's limits on waste volume in the SAA[4].

  • Waste Pickup: Once a waste container is full (typically 75-80% capacity to prevent overfilling), arrange for a pickup by your institution's EHS or hazardous waste management department[4].

  • Treatment: The waste will likely be transported to a treatment, storage, and disposal facility (TSDF). Common disposal methods for this type of chemical waste include incineration at high temperatures[3].

Important Considerations:

  • Neutralization: While some aldehydes can be neutralized to non-hazardous waste, this is typically for specific, well-characterized aldehydes like formaldehyde and glutaraldehyde[6][7][8]. Due to the presence of the substituted pyridine ring and the lack of specific data for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, on-site neutralization is not recommended without explicit approval and a validated protocol from your institution's EHS department.

  • Regulatory Compliance: Always consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal[3][4][8].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, protecting both themselves and the environment.

References

  • Aldehyde Disposal. [Link]

  • Aldex® - Aldehyde Disposal Made Easy. [Link]

  • Focus on: Treatment by Aldehyde Deactivation - Washington State Department of Ecology. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]

  • Standard Operating Procedure for Pyridine - Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]

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Handling

Personal protective equipment for handling 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Comprehensive Safety & Handling Guide: 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-Cyclopentyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain the integrity of research by mitigating risks associated with this compound's unique chemical properties.

Hazard Assessment by Chemical Analogy

The parent molecule, 2-Oxo-1,2-dihydropyridine-3-carbaldehyde , is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Aldehydes as a class are reactive compounds that can pose significant health risks, including respiratory irritation and skin sensitization[2][3]. The cyclopentyl group is unlikely to mitigate these intrinsic hazards. Consequently, this compound must be handled as, at minimum, a skin, eye, and respiratory irritant.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental splashes. The selection of appropriate PPE is the most critical step in ensuring personal safety.[4]

Protection Area Required PPE Rationale and Specifications
Respiratory Certified Chemical Fume HoodAll manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of airborne particulates or vapors.[2][5]
Eye & Face ANSI Z87.1-Compliant Safety GogglesProtects against airborne particles and incidental splashes. Standard prescription glasses are not a substitute.[6]
Face Shield (worn over goggles)Required when handling bulk quantities or performing operations with a heightened risk of splashing (e.g., solution transfers, heating).[3][6]
Hand Chemically Resistant GlovesDouble-gloving with nitrile or butyl rubber gloves is required.[3][7] Nitrile provides good resistance to a range of chemicals, while butyl rubber is highly impermeable to many aldehydes.[3] Inspect gloves for any defects before use and change them immediately if contamination is suspected.
Body Flame-Resistant (FR) Laboratory CoatA fully buttoned FR lab coat protects against skin contact and offers a degree of protection from potential, though unconfirmed, flammability hazards.[6]
Footwear Closed-toe, Closed-heel ShoesShoes must fully cover the feet to protect against spills.[6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following protocol outlines the key stages of handling 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don All Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Segregate & Dispose of Chemical Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Experimental Protocol Details:
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood's airflow is optimal. Lay down disposable, absorbent bench paper to contain minor spills.[7] Assemble all necessary materials to avoid leaving the designated work area mid-procedure.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your inner and outer pairs of gloves.

  • Handling:

    • When weighing the solid, use anti-static weighing paper or a dedicated container to prevent dispersal of fine particles.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers closed whenever not actively in use.[2]

  • Post-Handling Cleanup:

    • All non-disposable equipment must be thoroughly decontaminated with an appropriate solvent inside the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as outlined in the Disposal Plan.

  • Doffing PPE: Remove PPE in the reverse order it was donned, taking care to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. If irritation develops or persists, seek medical attention.[3][8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a designated hazardous waste container. Clean the area with soap and water.[11]

  • Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean it up without appropriate respiratory protection and training.[2]

Disposal Plan

Improper disposal of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its associated waste can pose environmental risks. Nitrogen-containing heterocyclic compounds can be persistent and toxic in wastewater streams.[12] Therefore, all waste must be treated as hazardous.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Generated Waste (Contaminated Material) solid_waste Contaminated PPE (gloves, wipes, bench paper) Spent Reaction Materials (filter paper, drying agents) start->solid_waste Is it solid? liquid_waste Unused/Surplus Solutions Reaction Mixtures Contaminated Solvents (from glassware cleaning) start->liquid_waste Is it liquid? solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Hazardous Waste Container (Compatible Material) liquid_waste->liquid_container

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

Disposal Protocol:
  • Waste Segregation: Do not mix this waste stream with other incompatible chemicals. Use separate, clearly labeled containers for solid and liquid waste.[5]

  • Solid Waste: Collect all contaminated disposables (gloves, absorbent pads, weighing papers) in a durable, sealed plastic bag or container designated for solid hazardous waste.[13]

  • Liquid Waste: Collect all solutions, reaction mixtures, and contaminated solvents in a designated, leak-proof, and chemically compatible container. Ensure the container is properly vented if there is a risk of gas evolution.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume. Store waste containers in a designated secondary containment area away from ignition sources until collection by the institution's Environmental Health & Safety (EHS) office.

References

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • Flame Resistant PPE | Department of Chemistry and Biochemistry. The Ohio State University.
  • Safety Data Sheet for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet - MilliporeSigma.
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  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. BenchChem.
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  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde. PubChem, National Center for Biotechnology Information.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. PubMed, National Library of Medicine.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. ResearchGate.
  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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